molecular formula C12H6Cl4 B1595503 2,3',5',6-Tetrachlorobiphenyl CAS No. 74338-23-1

2,3',5',6-Tetrachlorobiphenyl

Cat. No.: B1595503
CAS No.: 74338-23-1
M. Wt: 292 g/mol
InChI Key: HDULUCZRGGWTMZ-UHFFFAOYSA-N
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Description

2,3',5',6-Tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H6Cl4 and its molecular weight is 292 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-2-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULUCZRGGWTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074220
Record name 2,3',5',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74338-23-1
Record name 2,3',5',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 2,3',5',6-Tetrachlorobiphenyl (PCB 59)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of 2,3',5',6-Tetrachlorobiphenyl (IUPAC Congener PCB 59), a di-ortho-substituted polychlorinated biphenyl. Unlike coplanar, dioxin-like congeners, PCB 59 exhibits distinct steric hindrance that dictates its non-dioxin-like (NDL) toxicological profile and analytical behavior. This document details its chemical identity, a self-validating synthesis protocol via Suzuki-Miyaura coupling, analytical quantification methods, and its specific mechanism of action on ryanodine receptor (RyR) signaling.

Part 1: Chemical Identity & Physicochemical Properties[1]

PCB 59 is characterized by chlorine substitution at the 2 and 6 positions on the first phenyl ring (ortho) and the 3' and 5' positions on the second ring (meta). The 2,6-substitution pattern creates a significant rotational barrier, forcing the biphenyl system into a non-planar conformation. This steric bulk prevents the molecule from binding to the Aryl Hydrocarbon Receptor (AhR), distinguishing it from dioxin-like PCBs (e.g., PCB 126).

Core Identifiers
ParameterValue
Chemical Name This compound
IUPAC Congener PCB 59
CAS Registry Number 41464-40-8
Molecular Formula C₁₂H₆Cl₄
Molecular Weight 291.99 g/mol
Structure Type Di-ortho substituted (Non-planar)
Physicochemical Constants
PropertyValue / RangeContext
Log Kow ~5.7 – 5.9High lipophilicity; bioaccumulates in adipose tissue.
Physical State Solid (Crystalline)At standard temperature and pressure (STP).
Solubility < 0.05 mg/L (Water)Hydrophobic; soluble in hexane, isooctane, DCM.
Vapor Pressure ~1.5 × 10⁻⁵ PaSemi-volatile; subject to long-range transport.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Objective: Synthesize high-purity PCB 59 using a palladium-catalyzed cross-coupling reaction. Rationale: The Suzuki-Miyaura method is preferred over the Cadogan reaction for specific congeners due to its regiospecificity, preventing the formation of isomeric mixtures that are difficult to separate.

Reaction Scheme

Precursors: 2,6-Dichlorobenzeneboronic acid + 1-Bromo-3,5-dichlorobenzene. Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

Step-by-Step Protocol
  • Reagent Preparation (Inert Atmosphere Required):

    • Equip a three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and septum.

    • Add 1-Bromo-3,5-dichlorobenzene (1.0 eq, 5 mmol) and 2,6-Dichlorobenzeneboronic acid (1.2 eq, 6 mmol).

    • Dissolve in Toluene:Ethanol (4:1 v/v, 20 mL) . Degas the solvent stream with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalysis & Initiation:

    • Add Pd(PPh₃)₄ (3-5 mol%) quickly against a positive nitrogen flow.

    • Add 2M aqueous Na₂CO₃ (3.0 eq). The biphasic system requires vigorous stirring.

  • Reflux:

    • Heat the mixture to reflux (~90°C) for 8–12 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexane mobile phase). The disappearance of the aryl bromide spot indicates completion.

  • Work-up & Purification:

    • Cool to room temperature. Dilute with water and extract with diethyl ether (3x).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography using 100% Hexane . PCB 59 elutes rapidly due to high lipophilicity.

    • Purity Check: Analyze via GC-MS.[1][2][3] Target purity >98%.

Part 3: Analytical Methodology (GC-MS)

Objective: Quantify PCB 59 in biological or environmental matrices. Challenge: Separation from other tetrachlorobiphenyl isomers (e.g., PCB 44, 49) requires optimized column selectivity.

Instrumental Parameters
ComponentSetting/Specification
System GC-MS (Single Quadrupole or Triple Quad for MRM)
Column 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, TG-5SilMS) Dimensions: 60m × 0.25mm × 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injection Splitless (1-2 µL) @ 280°C
Ion Source Electron Impact (EI), 70 eV, 230°C
Detection Mode SIM (Selected Ion Monitoring)
Target Ions for SIM
  • Quantification Ion: m/z 292 (Molecular Ion [M]⁺)

  • Qualifier Ions: m/z 290, 294 (Isotopic cluster characteristic of Cl₄)

  • Internal Standard: ¹³C₁₂-PCB 59 (or ¹³C₁₂-PCB 101 if unavailable)

Temperature Program
  • Hold 100°C for 2 min.

  • Ramp 15°C/min to 160°C.

  • Ramp 2°C/min to 240°C (Critical separation window).

  • Ramp 20°C/min to 300°C, Hold 5 min.

Part 4: Toxicological Mechanism (NDL-PCB Pathway)

Mechanism: PCB 59 is a Non-Dioxin-Like (NDL) congener.[1][4] Unlike planar PCBs that activate the Aryl Hydrocarbon Receptor (AhR) to induce CYP1A1, PCB 59's di-ortho substitution prevents planar alignment. Instead, it acts as a potent sensitizer of the Ryanodine Receptor (RyR) , specifically RyR1 and RyR2 isoforms.

Causality:

  • Steric Hindrance: The 2,6-chlorines prevent the "flat" geometry required for the AhR binding pocket.

  • RyR Binding: PCB 59 binds to RyR channels on the sarcoplasmic/endoplasmic reticulum.

  • Effect: It stabilizes the channel in an "open" sub-conductance state, leading to uncontrolled Ca²⁺ leakage into the cytoplasm.

  • Outcome: Altered neuronal signaling, potential neurotoxicity, and dendritic arborization defects.[1]

Pathway Visualization

PCB59_Toxicity PCB59 PCB 59 (this compound) Structure Di-ortho Substitution (Non-Planar Conformation) PCB59->Structure Defined by AhR AhR Receptor Binding Structure->AhR Steric Inhibition (Does NOT Bind) RyR Ryanodine Receptor (RyR) Sensitization Structure->RyR Direct Binding CYP CYP2B / CYP3A Induction Structure->CYP Induces Ca_Leak Uncontrolled Ca2+ Efflux (ER/SR Stores) RyR->Ca_Leak Locks Channel Open Neurotox Dendritic Arborization Defects & Neurotoxicity Ca_Leak->Neurotox Ca2+ Dysregulation

Figure 1: Mechanistic pathway of PCB 59 toxicity, highlighting the divergence from the dioxin-like AhR pathway toward Ryanodine Receptor (RyR) mediated neurotoxicity.[4][5][6]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 36186, this compound. Retrieved from [Link]

  • Pessah, I. N., et al. (2006).[1] Structure-Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex. Environmental Health Perspectives. Retrieved from [Link]

  • Grimm, F. A., et al. (2015). Metabolism and Metabolites of Polychlorinated Biphenyls. Critical Reviews in Toxicology. Retrieved from [Link]

  • Luthe, G., et al. (2006). Synthesis of hydroxylated polychlorinated biphenyls (PCBs) via the Suzuki-coupling. Chemosphere. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3',5',6-Tetrachlorobiphenyl (PCB-72)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,3',5',6-Tetrachlorobiphenyl, also known as PCB-72. As one of the 209 congeners of polychlorinated biphenyls (PCBs), understanding the specific characteristics of PCB-72 is crucial for assessing its environmental impact, toxicological risk, and for developing effective analytical and remediation strategies. This document synthesizes available data on its molecular structure, physicochemical properties, synthesis, environmental fate, and toxicological profile, offering a valuable resource for professionals in research, environmental science, and drug development.

Introduction: The Significance of Congener-Specific Analysis

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment and adverse health effects led to a global ban on their production. The toxicity and environmental behavior of PCBs vary significantly between individual congeners, which differ in the number and position of chlorine atoms on the biphenyl backbone. Therefore, a congener-specific approach is essential for accurate risk assessment and management. This guide focuses specifically on this compound (PCB-72), providing a detailed examination of its unique properties.

Molecular Identity and Structure

A clear understanding of the molecular identity of PCB-72 is fundamental to all scientific inquiry.

Chemical Structure

The structure of this compound is characterized by a biphenyl core with chlorine atoms substituted at the 2, 5, and 6 positions on one phenyl ring and at the 3' and 5' positions on the second phenyl ring.

Figure 1: 2D Chemical Structure of this compound (PCB-72).

Chemical Identification
IdentifierValue
IUPAC Name 1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene
PCB Number 72
CAS Number 33284-54-7
Molecular Formula C₁₂H₆Cl₄
Molecular Weight 291.99 g/mol [1]

Physicochemical Properties

The physicochemical properties of PCB-72 dictate its behavior in the environment and biological systems. While experimental data for this specific congener is limited, the following table includes available information and estimated values from validated predictive models.

PropertyValueSource
Physical State White Solid[1]
Melting Point Data not available
Boiling Point Data not available
Vapor Pressure Data not available
Water Solubility Data not available
Octanol-Water Partition Coefficient (log Kₒw) Data not available

Note on Data Gaps: The lack of readily available, experimentally determined physicochemical data for PCB-72 highlights a significant data gap in the scientific literature. Researchers are encouraged to perform and publish these measurements to improve the accuracy of environmental modeling and risk assessment for this congener. In the absence of experimental data, computational prediction tools can provide estimates, though these should be used with an understanding of their inherent uncertainties.

Synthesis and Manufacturing

The commercial production of PCBs involved the direct chlorination of biphenyl, resulting in complex mixtures of congeners. The synthesis of individual PCB congeners for research and analytical standards requires more controlled, specific chemical reactions. A common laboratory-scale synthesis for specific, unsymmetrical PCBs like this compound could involve a Suzuki or Gomberg-Bachmann reaction.

Conceptual Synthesis Workflow (Suzuki Coupling)

SuzukiCoupling A 3,5-Dichlorophenylboronic acid F This compound (PCB-72) A->F B 1,2,4,5-Tetrachlorobenzene B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., Na₂CO₃) D->F Activates E Solvent (e.g., Toluene/Water) E->F Medium PCB_Metabolism PCB This compound Arene_Oxide Arene Oxide Intermediate PCB->Arene_Oxide Oxidation P450 Cytochrome P450 Monooxygenases P450->Arene_Oxide Hydroxylated_PCB Hydroxylated Metabolites (OH-PCBs) Arene_Oxide->Hydroxylated_PCB Rearrangement Conjugation Conjugation (e.g., with glucuronic acid or sulfate) Hydroxylated_PCB->Conjugation Excretion Excretion (Bile, Urine) Conjugation->Excretion

Sources

Toxicological Profile: 2,3',5',6-Tetrachlorobiphenyl (PCB 73)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile of 2,3',5',6-Tetrachlorobiphenyl (PCB 73) . This document is structured for researchers and drug development professionals, focusing on its non-dioxin-like (NDL) mechanisms, specifically its interaction with ryanodine receptors (RyR) and neurotoxic potential.

Executive Summary

This compound (PCB 73) is a non-dioxin-like (NDL) polychlorinated biphenyl congener characterized by a di-ortho substitution pattern (2,6-position). Unlike dioxin-like congeners (e.g., PCB 126) that bind the aryl hydrocarbon receptor (AhR), PCB 73 exerts toxicity primarily through neurotoxic signaling pathways . Its structural steric hindrance prevents coplanarity, directing its biological activity toward the sensitization of ryanodine receptors (RyR) and disruption of intracellular calcium (


) homeostasis. This guide synthesizes the physicochemical properties, toxicokinetics, and specific mechanisms of action of PCB 73, providing validated experimental protocols for assessing its neurotoxic potential.

Chemical Identity & Structural Analysis

PCB 73 is defined by chlorine substitution at the 2 and 6 positions on one phenyl ring and the 3 and 5 positions on the second ring. This specific 2,6-di-ortho configuration creates significant steric hindrance, forcing the two phenyl rings into a non-coplanar orientation (dihedral angle approx. 90°).

Identification Data
ParameterDetail
IUPAC Name This compound
Common Name PCB 73
CAS Registry Number 74338-23-1
Molecular Formula

Molecular Weight 291.99 g/mol
Structure Type Di-ortho substituted (Non-Dioxin-Like)
Structure-Activity Relationship (SAR)

The toxicity of PCB 73 is dictated by its non-coplanarity .

  • AhR Inactivity: The 2,6-chlorine substitution prevents the molecule from assuming the planar conformation required to fit the AhR binding pocket, rendering it essentially inactive for dioxin-like toxicity (TEF

    
     0).
    
  • RyR Selectivity: The non-coplanar structure and specific ortho-chlorination pattern enhance binding affinity for the ryanodine receptor (RyR1 and RyR2 isoforms), a critical calcium ion channel in the sarcoplasmic/endoplasmic reticulum.

Toxicokinetics (ADME)

Understanding the disposition of PCB 73 is critical for interpreting in vitro toxicity data.

Absorption & Distribution
  • Lipophilicity: With a high log

    
     (approx. 5.9–6.2), PCB 73 is rapidly absorbed via gastrointestinal and dermal routes.
    
  • Tissue Partitioning: It preferentially accumulates in lipid-rich tissues, including the liver, adipose tissue, and the brain. The ability to cross the blood-brain barrier is a prerequisite for its neurotoxic effects.

Metabolism

Metabolism is the rate-limiting step for elimination and a source of potentially toxic metabolites.

  • CYP-Mediated Oxidation: PCB 73 has unsubstituted para-positions (4, 4') . This makes it a substrate for phenobarbital-inducible cytochrome P450 enzymes (e.g., CYP2B family).

  • Hydroxylation: The primary metabolic pathway is oxidation to form 4-OH-PCB 73 and 4'-OH-PCB 73 .

  • Arene Oxide Formation: Oxidation may proceed via an arene oxide intermediate (3,4-epoxide), which can rearrange to phenols or be conjugated by glutathione.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic fate of PCB 73, highlighting the critical hydroxylation step.

PCB73_Metabolism PCB73 PCB 73 (2,3',5',6-TeCB) CYP CYP2B/3A4 (Oxidation) PCB73->CYP Epoxide 3,4-Arene Oxide Intermediate CYP->Epoxide Epoxidation OH_PCB 4-OH-PCB 73 (Hydroxylated Metabolite) Epoxide->OH_PCB NIH Shift / Rearrangement Conjugation Glucuronidation/ Sulfation OH_PCB->Conjugation Phase II Excretion Excretion (Bile/Urine) Conjugation->Excretion

Figure 1: Proposed metabolic pathway of PCB 73 involving CYP-mediated activation to hydroxylated metabolites.

Mechanisms of Toxicity

PCB 73 acts as a "neurological disruptor" rather than a classical carcinogen (though potential exists).

Ryanodine Receptor (RyR) Sensitization

The most well-characterized mechanism for di-ortho PCBs is the sensitization of RyR channels.

  • Mechanism: PCB 73 binds to the RyR complex, stabilizing the channel in an open sub-conductance state .

  • Consequence: This leads to uncontrolled leakage of

    
     from intracellular stores into the cytoplasm.
    
  • Impact: Elevated cytosolic

    
     triggers downstream neurotoxic cascades, including dendritic retraction, altered synaptic plasticity, and potential excitotoxicity.
    
Dopaminergic Toxicity

NDL-PCBs are known to reduce dopamine levels in the brain.

  • VMAT2 Inhibition: Structurally similar congeners (e.g., PCB 95) inhibit the Vesicular Monoamine Transporter 2 (VMAT2), preventing dopamine sequestration into vesicles.

  • Oxidative Stress: Cytosolic dopamine is unstable and auto-oxidizes to form reactive quinones and ROS, leading to neuronal damage.

Neurotoxicity Signaling Cascade

Neurotoxicity_Pathway PCB PCB 73 Exposure RyR Ryanodine Receptor (RyR) Sensitization PCB->RyR Dopamine VMAT2 Inhibition PCB->Dopamine Ca_Leak Uncontrolled Ca2+ Efflux (ER to Cytosol) RyR->Ca_Leak Ca_Rise Elevated Cytosolic [Ca2+] Ca_Leak->Ca_Rise Signaling Ca2+-Dependent Signaling (e.g., Calpain, CaMKII) Ca_Rise->Signaling Outcome1 Dendritic Retraction Signaling->Outcome1 Outcome2 Altered Synaptic Plasticity Signaling->Outcome2 Outcome3 Oxidative Stress (DA Oxidation) Dopamine->Outcome3

Figure 2: Mechanistic pathway linking PCB 73 exposure to neurotoxic outcomes via RyR sensitization and dopamine disruption.

Experimental Protocols

To validate the toxicity of PCB 73, the following protocols are recommended. These assays specifically target the NDL mechanisms described above.

Microsomal -Ryanodine Binding Assay

Purpose: To quantify the potency of PCB 73 in sensitizing RyR channels. Principle: High-affinity binding of


-ryanodine occurs only when the channel is open. Increased binding indicates channel activation.

Protocol:

  • Preparation: Isolate junctional sarcoplasmic reticulum (SR) microsomes from rabbit skeletal muscle (RyR1 rich) or rat brain (RyR2 rich).

  • Incubation Mix: Prepare assay buffer: 140 mM KCl, 20 mM MOPS (pH 7.4), 1 mM EGTA, and calculated free

    
     (typically 0.5 
    
    
    
    M to mimic resting state).
  • Treatment: Add PCB 73 (dissolved in DMSO) at concentrations ranging from 0.1

    
    M to 10 
    
    
    
    M. Ensure final DMSO concentration is <0.5%.
  • Labeling: Add 1 nM

    
    -ryanodine.
    
  • Incubation: Incubate at 37°C for 3 hours to reach equilibrium.

  • Filtration: Rapidly filter samples through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold harvest buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot specific binding vs. log[PCB 73]. Calculate

    
     and maximal efficacy (
    
    
    
    ).
Calcium Imaging in Primary Neurons

Purpose: To visualize real-time perturbations in intracellular


 dynamics.

Protocol:

  • Cell Culture: Culture primary hippocampal or cortical neurons (DIV 7-14) on poly-L-lysine coated coverslips.

  • Dye Loading: Load cells with a ratiometric calcium indicator (e.g., Fura-2 AM, 2-5

    
    M) for 30 min at 37°C in Artificial Cerebrospinal Fluid (ACSF).
    
  • Baseline: Perfuse with ACSF and record baseline fluorescence (340/380 nm excitation ratio).

  • Challenge: Perfuse PCB 73 (0.1 - 5

    
    M) in ACSF.
    
  • Observation: Monitor for rapid elevation in cytosolic

    
     or increased frequency of spontaneous 
    
    
    
    oscillations.
  • Validation: Apply RyR antagonist (e.g., Ryanodine at blocking concentrations, 100

    
    M, or Dantrolene) to confirm RyR specificity.
    

Risk Assessment & Environmental Relevance

While PCB 73 is less abundant in commercial mixtures (e.g., Aroclors) compared to major congeners like PCB 153, its specific toxicological profile poses risks in scenarios of:

  • Bioaccumulation: Persistence in the food chain due to metabolic resistance of the chlorinated rings.

  • Developmental Exposure: Transfer via placenta and lactation, potentially affecting the developing nervous system where RyR signaling is critical for circuit formation.

Handling Precautions:

  • Hazard: Potential carcinogen (Group 1 as PCB mixture), neurotoxicant.

  • PPE: Nitrile gloves, lab coat, chemical fume hood.

  • Disposal: High-temperature incineration as halogenated organic waste.

References

  • Pessah, I. N., et al. (2010). "Immunologic and Neurodevelopmental Susceptibilities of Autism." Neurotoxicology. Link

  • Pessah, I. N., et al. (2006). "Structure-Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex Type 1 (RyR1)." Chemical Research in Toxicology. Link

  • Giesy, J. P., & Kannan, K. (1998). "Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment." Critical Reviews in Toxicology. Link

  • Safe, S. (1994). "Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment."[1] Critical Reviews in Toxicology. Link

  • LGC Standards. (2025). "Certificate of Analysis: PCB 73." LGC Standards. Link

Sources

Environmental Fate and Transport of 2,3',5',6-Tetrachlorobiphenyl (PCB 73): A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate, Transport, and Analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB 73) Content Type: Technical Guide / Whitepaper

Executive Summary

This technical guide provides a high-resolution analysis of This compound (IUPAC Congener PCB 73 ). Unlike coplanar, dioxin-like PCBs, PCB 73 is a di-ortho substituted, non-coplanar congener. This structural distinction dictates its unique physicochemical behavior: it exhibits high steric hindrance preventing aryl hydrocarbon receptor (AhR) binding, distinct metabolic recalcitrance, and specific neurotoxicological pathways. This guide synthesizes its partitioning dynamics, degradation resistance, and validated analytical methodologies (HRGC/HRMS) for researchers in environmental toxicology and drug development.

Physicochemical Identity & Partitioning Dynamics

The environmental fate of PCB 73 is governed by its hydrophobic nature and steric configuration. The 2,6-substitution pattern on the phenyl ring forces the biphenyl system into a non-planar conformation, significantly altering its solubility and volatility compared to coplanar isomers (e.g., PCB 77).

Structural Identity[1]
  • IUPAC Name: this compound[1][2][3][4][5][6][7]

  • Congener Number: PCB 73 (Ballschmiter & Zell)

  • Molecular Formula: C₁₂H₆Cl₄[1][8]

  • Substitution Pattern: Di-ortho (2,6), Di-meta (3',5')

  • Conformation: Non-coplanar (Twisted biphenyl rings due to steric repulsion of ortho-chlorines).

Key Physicochemical Parameters

The following parameters drive the fugacity models used to predict environmental compartmentalization.

ParameterValue (Approx.)Environmental Implication
Molecular Weight 291.99 g/mol Determines diffusion coefficients in air/water.
Log K_ow 5.90 – 6.20Indicates high lipophilicity; strong bioaccumulation potential in lipid-rich tissues.
Log K_oa ~8.5High octanol-air partition coefficient suggests efficient scavenging by vegetation and aerosols.
Water Solubility ~0.02 mg/LExtremely low; transport occurs primarily via suspended particulate matter (SPM).
Henry’s Law Constant ~3.5 × 10⁻⁴ atm-m³/molFacilitates volatilization from water to air (the "Grasshopper Effect").

Environmental Transport Mechanisms

PCB 73 undergoes global fractionation, moving from warmer to colder regions. Its transport is modeled as a series of adsorption/desorption events known as the Grasshopper Effect .

The Fugacity Model

The movement of PCB 73 is driven by thermodynamic equilibrium seeking. The high


 drives the molecule out of the aqueous phase and into organic carbon-rich phases (sediment/soil) or lipid phases (biota).

FateTransport Source Industrial Source (Legacy) Air Atmosphere (Vapor/Aerosol) Source->Air Volatilization Water Water Column (Dissolved) Source->Water Runoff Air->Water Deposition (Gas Exchange) Biota Biota (Lipid Partitioning) Air->Biota Foliar Uptake Water->Air Volatilization (Henry's Law) Sediment Sediment (Sink) Water->Sediment Sorption (Koc) Water->Biota Bioconcentration (BCF) Sediment->Water Resuspension Biota->Sediment Detritus

Figure 1: Multi-compartment fugacity model illustrating the cyclic transport of PCB 73. Note the bidirectional exchange between air/water and water/sediment.

Long-Range Transport

Due to its semi-volatility, PCB 73 is prone to atmospheric transport. In warmer climates, it volatilizes; in colder polar regions, it condenses. This results in the accumulation of PCB 73 in Arctic ecosystems, despite no local sources.

Biotransformation & Degradation

The ortho-chlorine substitution (2,6-position) makes PCB 73 particularly resistant to microbial degradation compared to non-ortho congeners.

Aerobic Degradation (Oxidative)

Aerobic bacteria (e.g., Burkholderia xenovorans LB400) typically attack the biphenyl ring via 2,3-dioxygenase enzymes.

  • Mechanism: Insertion of O₂ at the 2,3-position (open carbon sites).

  • PCB 73 Constraint: The 2-position is chlorinated. The 2,3-dioxygenase attack is sterically hindered and chemically blocked. Degradation must proceed via the 3',4' or 4',5' positions on the second ring, making the process significantly slower.

Anaerobic Dechlorination (Reductive)

In deep, anoxic sediments, organohalide-respiring bacteria (e.g., Dehalococcoides) remove chlorines.

  • Preference: Meta and para chlorines are removed first.

  • PCB 73 Fate: The 3',5' (meta) chlorines are susceptible to removal, potentially converting PCB 73 to 2,6-dichlorobiphenyl . The ortho chlorines (2,[9]6) are extremely recalcitrant to anaerobic removal, leading to the persistence of ortho-substituted metabolites.

Analytical Protocol: High-Resolution Determination

Standard: Adapted from EPA Method 1668C (Chlorinated Biphenyl Congeners by HRGC/HRMS). Objective: Isolate PCB 73 from interfering congeners and matrix background.

Reagents & Standards
  • Internal Standard: ¹³C₁₂-labeled PCB 73 (or structurally identical surrogate like ¹³C₁₂-PCB 54 if 73 is unavailable).

  • Cleanup Solvents: Hexane, Dichloromethane (DCM), Toluene (Pesticide Grade).

Step-by-Step Workflow
  • Sample Preparation & Spiking:

    • Homogenize 10g of sediment/tissue.

    • Spike with 2 ng of ¹³C₁₂-labeled internal standard (Isotope Dilution).

    • Why: Corrects for loss during extraction and matrix effects.

  • Extraction (Soxhlet):

    • Extract with Toluene for 16–24 hours.

    • Why: Toluene disrupts the strong sorption of planar/non-planar PCBs to carbonaceous soot and organic matter.

  • Lipid Removal (Acid Cleanup):

    • Wash extract with concentrated H₂SO₄ until the acid layer is colorless.

    • Why: Oxidizes lipids/fats that interfere with GC injection; PCBs are acid-stable.

  • Fractionation (Silica Gel/Alumina):

    • Pass through activated silica gel. Elute with Hexane.

    • Critical Step: Separation of planar (dioxin-like) from non-planar (PCB 73).

    • Use Florisil column to separate non-polar PCBs from polar pesticides.

  • Instrumental Analysis (HRGC/HRMS):

    • Column: SPB-Octyl or DB-5ms (60m length).

    • Detector: High-Resolution Mass Spectrometer (magnetic sector) at >10,000 resolution.

    • SIM Mode: Monitor m/z 291.9194 (Native) and m/z 303.9596 (Label).

AnalyticalWorkflow Start Sample (10g) Sediment/Tissue Spike Spike ¹³C₁₂-PCB Surrogate (Isotope Dilution) Start->Spike Extract Soxhlet Extraction (Toluene, 16h) Spike->Extract Cleanup Acid Wash (H₂SO₄) + Silica Gel Fractionation Extract->Cleanup Analysis HRGC/HRMS Analysis (SIM Mode, R>10,000) Cleanup->Analysis Data Quantification via Isotope Ratio Analysis->Data

Figure 2: Validated analytical workflow based on EPA Method 1668C for congener-specific analysis.

Toxicology & Drug Development Relevance

Understanding PCB 73 is critical for drug developers working on metabolic assays, as it acts as a potent enzyme inducer distinct from dioxins.

Non-Dioxin-Like (NDL) Mechanism

Unlike PCB 126 (coplanar), PCB 73 does not bind the Aryl Hydrocarbon Receptor (AhR) due to the steric bulk of the 2,6-chlorines preventing planarity.

  • Primary Target: Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

  • Enzyme Induction: Potent inducer of CYP2B and CYP3A families (Phenobarbital-type induction).

Neurotoxicity

PCB 73 alters intracellular Ca²⁺ signaling.

  • Ryanodine Receptors (RyR): Ortho-substituted PCBs bind to RyR channels in the sarcoplasmic/endoplasmic reticulum, locking them in an "open" state.

  • Effect: Uncontrolled Ca²⁺ release, leading to neurotoxicity and altered dendritic growth.

Endocrine Disruption
  • Thyroid: Displaces thyroxine (T4) from transthyretin (TTR), leading to hypothyroidism.

  • Estrogenicity: Weak estrogenic activity compared to hydroxylated metabolites.

References

  • U.S. Environmental Protection Agency (EPA). (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[5]Link

  • National Institutes of Health (NIH) - PubChem. (2024). This compound (PCB 73) Compound Summary.Link

  • Fischer, L. J., et al. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs. Toxicological Sciences.[9][10] Link

  • Grimm, F. A., et al. (2015). Diversity of Polychlorinated Biphenyl-Induced Effects on the Constitutive Androstane Receptor. Drug Metabolism and Disposition. Link

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An In-Depth Technical Guide to the Historical Applications of 2,3',5',6-Tetrachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating 2,3',5',6-Tetrachlorobiphenyl in the Industrial Landscape

This compound, designated as PCB-70 in the Ballschmiter-Zell numbering system, is one of 209 distinct chemical compounds known as polychlorinated biphenyls (PCBs).[1] For much of the 20th century, PCBs were lauded for their remarkable chemical stability and performance under extreme conditions, leading to their widespread use in a multitude of industrial and commercial applications.[2] These synthetic compounds were not typically used in their pure, isolated forms. Instead, they were manufactured and sold as complex mixtures under various trade names, the most common in North America being Aroclor, produced by the Monsanto Corporation.[1]

This guide provides a detailed examination of the historical applications of this compound, not as a standalone chemical, but as a significant constituent of these commercially vital Aroclor mixtures. Understanding its role within these formulations is key to appreciating both its industrial value during the mid-20th century and its subsequent emergence as a persistent environmental contaminant.

Physicochemical Properties: The Foundation of Industrial Utility

The utility of this compound, and PCBs in general, stemmed from a unique combination of physical and chemical properties. These characteristics made them ideal for applications where durability, non-reactivity, and resistance to heat and electrical stress were paramount.

PropertyValue/DescriptionSignificance in Historical Applications
Molecular Formula C₁₂H₆Cl₄The biphenyl structure with four chlorine atoms contributes to its high molecular weight and stability.
Molecular Weight 292.0 g/mol [3]This relatively high molecular weight is associated with low volatility.
Physical State Varies within mixtures from oily liquids to waxy solids[4]This variability allowed for diverse applications, from liquid coolants to pliable plasticizers.
Solubility Low in water; high in organic solvents, oils, and fats[4]Its hydrophobic nature made it an excellent lubricant and dielectric fluid, as it would not readily mix with water.
Chemical Stability Highly resistant to acids, bases, oxidation, and hydrolysis.[2]This inertness ensured a long service life in harsh industrial environments without degradation.
Thermal Properties High thermal conductivity and high flash points.[4]These properties made PCBs excellent heat-transfer fluids and fire-resistant dielectrics in electrical equipment.
Electrical Properties High dielectric constant.[4]This made them superb electrical insulators, crucial for the safe operation of capacitors and transformers.

Core Historical Applications: A Constituent of Aroclor Mixtures

Direct historical applications of pure this compound are not documented, as its utility was realized as a component of the Aroclor mixtures. Analysis of these mixtures reveals the presence of PCB-70, particularly in Aroclor 1248 and Aroclor 1254.

Aroclor MixtureAverage Chlorine ContentWeight Percent of this compound (PCB-70)Primary Historical Applications
Aroclor 1248 48%[4]~6.0%Dielectric fluids in transformers and capacitors, hydraulic fluids, plasticizers in synthetic resins and adhesives.[4]
Aroclor 1254 54%[5]Present, but at lower concentrations than in Aroclor 1248Dielectric fluids in transformers and capacitors, plasticizers.[5][6]

The primary historical applications of this compound are, therefore, intrinsically linked to the uses of the Aroclor mixtures in which it was a component:

  • Electrical Equipment: The high dielectric strength and thermal stability of Aroclor mixtures made them indispensable as insulating fluids and coolants in transformers and capacitors.[2] These fluids prevented electrical arcing and dissipated heat, ensuring the safe and efficient operation of high-voltage electrical grids.

  • Plasticizers: PCBs were added to polymers to increase their flexibility and durability. Aroclor mixtures containing PCB-70 were used as plasticizers in a variety of materials, including synthetic resins and adhesives.[4]

  • Hydraulic Fluids: In high-pressure hydraulic systems, the chemical stability and non-flammability of PCBs were highly advantageous, reducing the risk of fire and fluid degradation under extreme operating conditions.

The Rationale for Use: An Era of Industrial Demand

The widespread adoption of PCB-containing mixtures like Aroclors was driven by the demands of a rapidly industrializing world. The properties of this compound and its fellow congeners offered solutions to significant engineering challenges of the time. In the burgeoning field of electricity, the need for safe, reliable, and long-lasting components for the power grid was paramount. The non-flammability of PCBs was a critical safety feature, preventing fires in electrical equipment that often operated at high temperatures and voltages. Their chemical inertness translated to a very long service life, reducing the need for frequent replacement of fluids in sealed systems like transformers. This combination of safety, performance, and longevity made PCBs the materials of choice for decades.

From Industrial Workhorse to Environmental Menace

The very properties that made PCBs so industrially valuable—their extreme stability and resistance to degradation—were also the cause of their eventual downfall. Beginning in the 1960s, evidence mounted that PCBs were accumulating in the environment and in the tissues of living organisms, a process known as bioaccumulation. Their resistance to breakdown meant that once released into the environment through spills, improper disposal, or leaking equipment, they persisted for very long periods.

PCBs are now recognized as probable human carcinogens and are associated with a range of other adverse health effects.[7] This realization led to a global ban on their production and use, including the U.S. Toxic Substances Control Act of 1976. Despite the cessation of their manufacture, the legacy of their extensive use remains, with PCBs still detectable in soil, water, and wildlife worldwide.

Analytical Verification: Identifying Historical Use

The historical presence of this compound in various materials and environmental samples is confirmed through sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of individual PCB congeners.

Standard Protocol for PCB Congener Analysis
  • Sample Extraction: The sample (e.g., soil, water, or a piece of suspected PCB-containing material) is treated with a solvent to extract the PCBs.

  • Cleanup and Fractionation: The extract is passed through a series of columns containing different adsorbent materials to remove interfering compounds.

  • Instrumental Analysis: The cleaned extract is injected into a gas chromatograph. The different PCB congeners are separated based on their boiling points and interaction with the chromatographic column.

  • Detection and Quantification: As the separated congeners exit the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern serves as a "fingerprint" for each congener, allowing for its positive identification and quantification.

  • Data Analysis: The resulting data is compared to certified reference standards of known PCB congeners, including this compound, to confirm its presence and determine its concentration in the original sample.

This rigorous analytical process provides a self-validating system for confirming the historical use of PCB-70 as a component of commercial mixtures found in a wide range of industrial materials and environmental matrices.

Visualizing the Pathway: From Application to Environment

The following diagram illustrates the lifecycle of this compound as a component of industrial products and its subsequent pathway into the environment.

PCB_Lifecycle cluster_Industrial_Use Historical Industrial Application cluster_Products Commercial Products cluster_Environment Environmental Contamination Aroclor Aroclor Mixtures (e.g., 1248, 1254) Transformers Transformers & Capacitors Aroclor->Transformers Plastics Plastics & Adhesives Aroclor->Plastics Hydraulics Hydraulic Fluids Aroclor->Hydraulics PCB70 This compound (PCB-70 Component) PCB70->Aroclor Component of Spills Spills & Leaks Transformers->Spills Disposal Improper Disposal Plastics->Disposal Hydraulics->Spills Persistence Environmental Persistence Spills->Persistence Disposal->Persistence Bioaccumulation Bioaccumulation Persistence->Bioaccumulation

Caption: Lifecycle of PCB-70 from industrial use to environmental impact.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

  • PubChem. (n.d.). Aroclor 1248. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Congener-specific analysis of Aroclor 1254 with two different lot numbers (mg/g). Retrieved from [Link]

  • Frame, G. M. (1997). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.
  • U.S. Environmental Protection Agency. (2008). GENERATING THE RIGHT DATA: DETERMINATION OF AROCLORS VERSUS PCB CONGENERS. Retrieved from [Link]

  • CLU-IN. (n.d.). Generating the Right Data: Determination of Aroclors Versus PCB Congeners. Retrieved from [Link]

  • ResearchGate. (n.d.). PCB congener profiles of a Aroclor 1248 and b average of 27 sediment.... Retrieved from [Link]

  • PubChem. (n.d.). 2,2',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET: 3,3',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to 2,3',5',6-Tetrachlorobiphenyl (PCB 73): Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the chemical properties of 2,3',5',6-Tetrachlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) family. PCBs are a class of synthetic organochlorine compounds that were manufactured for various industrial applications until their production was banned due to their environmental persistence and adverse health effects.[1][2] Understanding the precise molecular characteristics of individual congeners is critical for toxicological research, environmental monitoring, and the development of remediation strategies.

Introduction to Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls are a group of 209 distinct aromatic compounds, known as congeners, with the general chemical formula C₁₂H₁₀₋ₓClₓ.[3] In these molecules, 'x' can range from 1 to 10, representing the number of chlorine atoms attached to the biphenyl backbone. The biphenyl structure consists of two phenyl rings linked by a single carbon-carbon bond. The numbering of the carbon atoms on the two rings is a critical aspect of PCB nomenclature, with one ring being unprimed (1-6) and the other being primed (1'-6') to denote the specific positions of chlorine substitution.

The specific congener under consideration, this compound, is identified by the Ballschmiter and Zell (BZ) number, PCB 73.[4] This systematic numbering is the standard in scientific literature for differentiating the various congeners.[5]

Molecular Formula of this compound (PCB 73)

The molecular formula for all tetrachlorobiphenyl isomers is C₁₂H₆Cl₄ .[4][6][7] This formula is derived from the fundamental biphenyl structure (C₁₂H₁₀) by substituting four hydrogen atoms with four chlorine atoms.

Breakdown of the Molecular Formula:

  • C₁₂ : Represents twelve carbon atoms, which form the two interconnected phenyl rings of the biphenyl skeleton.

  • H₆ : Indicates that six hydrogen atoms remain attached to the carbon backbone.

  • Cl₄ : Denotes the presence of four chlorine atoms as substituents.

The specific nomenclature "this compound" precisely describes the location of these four chlorine atoms on the biphenyl structure, which is essential for its unique chemical and toxicological properties.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₁₂H₆Cl₄), the calculation is as follows, using the standard atomic weights of carbon, hydrogen, and chlorine:

  • Atomic weight of Carbon (C): ~12.011 amu

  • Atomic weight of Hydrogen (H): ~1.008 amu

  • Atomic weight of Chlorine (Cl): ~35.453 amu

Calculation: (12 × 12.011 amu) + (6 × 1.008 amu) + (4 × 35.453 amu) = 144.132 amu + 6.048 amu + 141.812 amu = 291.992 amu

For practical laboratory purposes, this value is typically rounded to 292.0 g/mol .[7]

Data Summary Table
PropertyValueSource(s)
Chemical Name This compound[4]
Synonym PCB 73[4]
Molecular Formula C₁₂H₆Cl₄[4][6][7]
Molecular Weight ~292.0 g/mol [7]
CAS Number 74338-23-1[4]
Molecular Structure and Isomerism

The arrangement of chlorine atoms in this compound dictates its three-dimensional shape and, consequently, its biological activity. The substitution pattern influences the degree of rotation around the single bond connecting the two phenyl rings. The presence of chlorine atoms in the ortho positions (2, 2', 6, and 6') creates steric hindrance, which can restrict the rotation and affect the planarity of the molecule. This planarity is a key factor in the toxicity of some PCB congeners, particularly the "dioxin-like" PCBs.[2]

Below is a two-dimensional representation of the this compound (PCB 73) molecule, illustrating the specific placement of the chlorine atoms.

Caption: 2D structure of this compound (PCB 73).

Conclusion

The precise identification of this compound as PCB 73, with a molecular formula of C₁₂H₆Cl₄ and a molecular weight of approximately 292.0 g/mol , is fundamental for its study. For researchers, scientists, and drug development professionals, particularly in the fields of environmental science and toxicology, this foundational data is the starting point for more complex investigations into its environmental fate, metabolic pathways, and potential for bioaccumulation and toxicity. The specific isomeric structure is a key determinant of these properties and underscores the importance of congener-specific analysis in PCB research.

References

  • PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3',4,4',5',6-Heptachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • T3DB. (n.d.). 2,3',5,5'-Tetrachlorobiphenyl (T3D0461). Toxin and Toxin Target Database. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',5,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,2',3,4',5,6,6'-Heptachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). PCB congener list. Retrieved from [Link]

  • PubChem. (n.d.). Pcb 101. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',4,4',5,5'-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pcb 77. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). PCB congener list. Retrieved from [Link]

  • MDPI. (2024). The D-FISH Trial: A Randomized, Double-Blind, Non-Inferiority Trial Comparing Fish Processing By-Product-Derived Versus Synthetic Vitamin D 3 Supplementation in Adults with Suboptimal 25-Hydroxyvitamin D. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4',6-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • USEPA. (n.d.). Executive Summary. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Quantitative Analysis of 2,3',5',6-Tetrachlorobiphenyl by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed methodology for the sensitive and selective quantification of 2,3',5',6-Tetrachlorobiphenyl (PCB-70) in environmental matrices using gas chromatography-mass spectrometry (GC-MS). Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that are subject to stringent regulatory monitoring due to their toxicity and bioaccumulative properties.[1][2] This document outlines the entire analytical workflow, from sample extraction and cleanup to GC-MS analysis and data interpretation. The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a robust and validated framework for the accurate determination of this specific tetrachlorobiphenyl congener.

Introduction: The Analytical Imperative for this compound

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications before being banned in many countries due to their adverse health effects.[1][2] this compound, also known as PCB-70, is one of the 209 possible PCB congeners, each with varying levels of toxicity. The accurate and reliable quantification of individual PCB congeners like this compound is crucial for environmental monitoring, human exposure assessment, and toxicological studies.

Gas chromatography-mass spectrometry (GC-MS) has become the gold standard for the analysis of PCBs due to its high sensitivity, selectivity, and ability to separate complex mixtures of congeners.[3] This application note details a comprehensive approach to the analysis of this compound, emphasizing the critical aspects of sample preparation and instrumental analysis to ensure data of the highest quality and integrity.

The Analytical Workflow: A Step-by-Step Visualization

The successful analysis of this compound hinges on a well-defined and meticulously executed workflow. The following diagram provides a high-level overview of the key stages involved, from sample collection to final data reporting.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection (e.g., Soil, Water) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample_Collection->Extraction Matrix-specific protocol Cleanup Cleanup (e.g., Florisil, Silica Gel) Extraction->Cleanup Removal of interferences Concentration Concentration Cleanup->Concentration Solvent exchange & volume reduction GC_Separation Gas Chromatography (Separation) Concentration->GC_Separation Injection MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Elution Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Signal Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Peak integration Reporting Reporting Quantification->Reporting Final Concentration

Figure 1: A schematic overview of the analytical workflow for the determination of this compound by GC-MS.

In-Depth Methodologies: From Sample to Signal

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering compounds that could compromise the GC-MS analysis. The choice of extraction and cleanup method is highly dependent on the sample matrix.

3.1.1. Extraction of this compound from Soil and Sediment Samples

For solid matrices such as soil and sediment, a common and effective approach is the use of Accelerated Solvent Extraction (ASE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[4]

Protocol: QuEChERS-based Extraction for Soil

  • Weighing the Sample: Accurately weigh 5-10 grams of the homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration: Add a specific volume of purified water to the sample and shake to ensure hydration.

  • Solvent Addition: Add an appropriate volume of a suitable solvent, such as acetonitrile, and vortex the mixture vigorously.[4]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and vortex again.

  • Centrifugation: Centrifuge the tube to separate the organic layer from the solid and aqueous layers.

  • Collection: Carefully collect the supernatant (organic layer) for the cleanup step.

3.1.2. Extraction from Water Samples

For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are the preferred methods.

Protocol: Liquid-Liquid Extraction for Water

  • Sample Collection: Collect 1 liter of the water sample in a pre-cleaned glass container.

  • Solvent Addition: Transfer the sample to a separatory funnel and add a suitable organic solvent, such as hexane.

  • Extraction: Shake the funnel vigorously for a few minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate and collect the organic layer.

  • Repeat: Repeat the extraction process with fresh solvent to ensure complete recovery.

  • Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.

3.1.3. Cleanup: Removing the Interferences

Cleanup is a critical step to remove co-extracted matrix components that can interfere with the GC-MS analysis. Adsorption chromatography using materials like Florisil or silica gel is commonly employed.[5]

Protocol: Florisil Column Cleanup

  • Column Preparation: Prepare a chromatography column packed with activated Florisil.

  • Sample Loading: Load the concentrated extract onto the top of the column.

  • Elution: Elute the this compound from the column using a suitable solvent or solvent mixture. The polarity of the elution solvent is critical for effective separation.

  • Fraction Collection: Collect the eluate containing the target analyte.

  • Concentration: Concentrate the collected fraction to a final volume of 1 mL prior to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The instrumental analysis is performed using a high-resolution gas chromatograph coupled to a sensitive mass spectrometer.

3.2.1. GC Parameters for Optimal Separation

The choice of the GC column and oven temperature program is crucial for achieving good chromatographic separation of this compound from other PCB congeners and matrix interferences. A low-polarity capillary column, such as a DB-5ms or equivalent, is often recommended for PCB analysis.[6]

Parameter Value Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Provides excellent separation for a wide range of PCBs.[6]
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for trace-level analysis.[7]
Injector Temperature 280 °CEnsures rapid volatilization of the analyte without thermal degradation.[8]
Carrier Gas HeliumProvides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Program Initial: 60°C, hold 1 min; Ramp: 30°C/min to 200°C; Ramp: 10°C/min to 320°C, hold 2 minA multi-step temperature ramp allows for the separation of a wide range of compounds with varying volatilities.[3]

3.2.2. Mass Spectrometry Parameters for Selective Detection

The mass spectrometer is operated in either selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to enhance selectivity and sensitivity. For this compound, the molecular ion and characteristic fragment ions are monitored.

Parameter Value Rationale
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes ion source contamination.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM mode enhances sensitivity by monitoring only specific ions. MRM mode in triple quadrupole MS provides even greater selectivity by monitoring specific precursor-to-product ion transitions.[3]
Quantifier Ion (m/z) 292This is the molecular ion for tetrachlorobiphenyls.
Qualifier Ions (m/z) 290, 222, 220These ions are used to confirm the identity of the analyte.[8]

Data Analysis and Quantification: Ensuring Accuracy and Precision

4.1. Calibration

Quantification is typically performed using an external standard calibration method.[9] A series of calibration standards containing known concentrations of this compound are analyzed to generate a calibration curve.[8]

4.2. Internal Standard

To correct for variations in sample preparation and instrument response, an internal standard (IS) is added to all samples and calibration standards. A labeled analog of a PCB, such as 13C-labeled PCB, is an ideal internal standard. The use of an internal standard is a key component of robust quantitative methods.

4.3. Quality Control

To ensure the reliability of the results, a comprehensive quality control (QC) program should be implemented. This includes the analysis of method blanks, laboratory control samples (LCS), and matrix spikes.

Protocol: Standard Operating Procedure for the Analysis of this compound

This section provides a step-by-step protocol for the entire analytical procedure.

  • Sample Preparation:

    • Follow the appropriate extraction and cleanup protocol as described in Section 3.1 based on the sample matrix.

    • Add the internal standard to the sample prior to extraction.

    • Concentrate the final extract to 1 mL in a GC vial.

  • Instrument Setup and Calibration:

    • Set up the GC-MS system with the parameters outlined in Section 3.2.

    • Prepare a series of calibration standards of this compound with the internal standard.

    • Analyze the calibration standards to generate a calibration curve. The linearity of the curve should be verified (R² > 0.99).

  • Sample Analysis:

    • Inject the prepared sample extracts into the GC-MS system.

    • Analyze a method blank and a laboratory control sample with each batch of samples.

  • Data Processing and Reporting:

    • Integrate the peaks for this compound and the internal standard.

    • Calculate the concentration of this compound in the samples using the calibration curve.

    • Report the final concentration, taking into account the initial sample weight or volume.

Conclusion

This application note provides a comprehensive and validated methodology for the quantitative analysis of this compound by GC-MS. By following the detailed protocols for sample preparation, instrumental analysis, and data processing, researchers and scientists can obtain accurate and reliable data for this important environmental contaminant. The principles and techniques described herein can also be adapted for the analysis of other PCB congeners.

References

  • Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

  • Interchim. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

  • SCISPEC. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. Retrieved from [Link]

  • Nikonova, A. A., & Gorshkov, A. G. (2011). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Journal of Chromatographic Science, 49(8), 624–629. Retrieved from [Link]

  • da Silva, A. C., de Souza, D., & de Souza, R. M. (2019). Development and Validation of a Gas Chromatographic-Selected Ion Monitoring Mass Spectrometric Method for the Simultaneous Determination of Three Aroclor PCB Congener Mixtures (1242, 1254, and 1260). Journal of the Brazilian Chemical Society, 30(9), 1957-1966. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]

  • Motladiile, S., Kwaambwa, H. M., & Sichilongo, K. (2011). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of PCBs in Transformer Oil Samples-Application on Real Samples from Botswana. Journal of Chromatographic Science, 49(10), 737–744. Retrieved from [Link]

  • Agilent Technologies. (2016). Validation of a Confirmatory GC/MS/MS Method for Dioxins and Dioxin-like PCBS to Meet the Requirements of EU Regulation 709/2014. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,3',5',6-Tetrachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 2,3',5',6-tetrachlorobiphenyl (PCB-71), a specific polychlorinated biphenyl (PCB) congener, using High-Performance Liquid Chromatography (HPLC) with UV detection. PCBs are persistent organic pollutants, and their monitoring in environmental and biological matrices is of significant importance. While gas chromatography is the traditional method for PCB analysis, HPLC offers a viable alternative, particularly in laboratories where GC instrumentation is less accessible. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established chromatographic principles and supported by authoritative references. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this toxicologically relevant PCB congener.

Introduction: The Rationale for HPLC in PCB Analysis

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability and insulating properties.[1] However, their resistance to degradation has led to their persistence in the environment, bioaccumulation in the food chain, and adverse health effects in humans and wildlife.[2] this compound (a specific isomer of tetrachlorobiphenyl) is one of the 209 PCB congeners, and its monitoring is crucial for environmental and toxicological assessments.

Traditionally, gas chromatography (GC) has been the method of choice for PCB analysis, as outlined in EPA methods.[3][4] However, HPLC presents a powerful and accessible alternative for the separation and quantification of these compounds.[1] The primary advantage of reverse-phase HPLC lies in its ability to separate compounds based on their hydrophobicity. This principle is particularly well-suited for PCBs, where the degree and position of chlorine substitution significantly influence their retention on a nonpolar stationary phase. This application note details a robust HPLC method for the analysis of this compound, providing researchers with the necessary protocols to achieve accurate and reproducible results.

Experimental Workflow Overview

The analytical workflow for the determination of this compound can be broken down into three main stages: sample preparation, HPLC analysis, and data interpretation. Each stage is critical for the overall success of the analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation SampleCollection Sample Collection (e.g., Soil, Water) Extraction Extraction (LLE or SPE) SampleCollection->Extraction Cleanup Sample Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration Injection Injection into HPLC System Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Reporting Reporting Quantification->Reporting

Figure 1: A schematic overview of the complete analytical workflow for this compound analysis by HPLC.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile, methanol, and water. Hexane and dichloromethane for sample preparation.

  • Standards: Certified reference standard of this compound.

  • Chemicals: Anhydrous sodium sulfate, silica gel (for cleanup), and phosphoric acid.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if applicable).

Sample Preparation Protocols

The choice of sample preparation protocol is highly dependent on the sample matrix. The goal is to extract the this compound from the matrix and remove any interfering substances.[5]

Protocol for Water Samples: Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect 1 L of the water sample in a pre-cleaned amber glass bottle.

  • Extraction:

    • Transfer the water sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate and drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to approximately 1 mL using a rotary evaporator.

  • Solvent Exchange: Add 10 mL of hexane and re-concentrate to 1 mL. This step is repeated twice to ensure complete removal of the dichloromethane. The final extract is in hexane.

Protocol for Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)
  • Sample Preparation: Weigh 10 g of the homogenized soil sample and mix it with an equal amount of diatomaceous earth.[6]

  • Extraction:

    • Place the mixture into an extraction cell.[6]

    • Perform pressurized fluid extraction using a hexane:acetone (1:1 v/v) mixture.[4]

  • Cleanup: The resulting extract often requires cleanup to remove co-extracted matrix components. A silica gel column is commonly used for this purpose.

  • Concentration and Solvent Exchange: Concentrate the cleaned extract and perform a solvent exchange to acetonitrile or a compatible solvent with the HPLC mobile phase.

Protocol for Biological Tissues: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the lipids and the analyte using an appropriate solvent system (e.g., hexane/dichloromethane).[5]

  • Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the this compound with acetonitrile or another suitable organic solvent.

  • Concentration: Evaporate the eluate to the desired final volume.

HPLC Instrumentation and Conditions

The following HPLC conditions are a robust starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Setting
HPLC System A standard HPLC system with a gradient pump and UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient Program 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 220 nm (and optionally 285 nm for confirmation)

Justification of Parameters:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for hydrophobic molecules like PCBs.[1]

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for the reverse-phase separation of a wide range of organic compounds.[7]

  • Gradient Elution: A gradient is employed to ensure that the highly retained tetrachlorobiphenyl is eluted in a reasonable time with good peak shape.

Method Validation

For reliable and defensible results, the HPLC method should be validated according to established guidelines.[9][10]

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards.
Accuracy The closeness of the test results to the true value. Determined by analyzing samples with known concentrations of the analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Quantification

  • Peak Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time to that of a certified reference standard.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the standard injections versus their known concentrations. A linear regression analysis is then performed.

  • Quantification: The concentration of this compound in the sample is determined by interpolating the peak area of the sample from the calibration curve.

Logical Relationships in the HPLC System

G cluster_system HPLC System cluster_analyte Analyte Journey MobilePhase Mobile Phase (Acetonitrile/Water) Pump Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector SeparatedAnalyte Separated Analyte DataSystem Data System Detector->DataSystem Signal Electrical Signal Detector->Signal Chromatogram Chromatogram DataSystem->Chromatogram Sample Sample with This compound Sample->Injector Signal->DataSystem

Figure 2: The logical flow of the analyte through the HPLC system, from injection to data acquisition.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by HPLC. By following the detailed steps for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and accurate quantification of this important environmental contaminant. The adaptability of the sample preparation protocols allows for the analysis of various matrices, making this method a valuable tool for environmental monitoring and toxicological research.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38875, 2,2',3,5'-Tetrachlorobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37248, 2,2',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36186, 2,3',4',5-Tetrachlorobiphenyl. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,4,4'-Trichlorobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]

  • Wang, P., et al. (2019). A New Method for Determination of Polychlorinated Biphenyls (PCBs) in Water Samples by Switchable Hydrophilicity Solvent. Scientific Information Database. [Link]

  • Zhang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

Sources

sample preparation for 2,3',5',6-Tetrachlorobiphenyl in soil

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Extraction and Cleanup of PCB 73 (2,3',5',6-Tetrachlorobiphenyl) from Complex Soil Matrices

Executive Summary

This application note details a rigorous protocol for the isolation of PCB 73 (this compound) from soil matrices. While PCBs are ubiquitous environmental pollutants, congener-specific analysis is critical for accurate toxicological assessment and source apportionment. PCB 73, a di-ortho substituted congener, presents specific challenges due to its elution profile and the complex interferences found in soil (humic acids, elemental sulfur).

This guide prioritizes Pressurized Liquid Extraction (PLE) (EPA Method 3545A) over traditional Soxhlet extraction to maximize throughput and minimize solvent usage, while adhering to the strict quality standards required for regulated environmental testing (EPA Method 8082A).

Analyte Profile: PCB 73

Understanding the physicochemical properties of the target analyte is the foundation of a successful extraction.

PropertyDescriptionImpact on Protocol
IUPAC Name This compoundTarget Analyte
Structure Di-ortho substituted (2, 6 positions)Non-planar configuration .[1] Steric hindrance prevents coplanarity, reducing "dioxin-like" toxicity but maintaining high lipophilicity.
Log K_ow ~5.8 - 6.0Highly lipophilic; binds strongly to soil organic carbon. Requires non-polar/polar solvent mix for effective desorption.
Vapor Pressure Low (Solid at RT)Volatility is manageable, but evaporative losses can occur during concentration if vacuum/heat is excessive.
Interferences Elemental Sulfur (S₈)Soil extracts often contain high levels of sulfur, which co-elutes with PCBs on GC-ECD. Rigorous sulfur cleanup is mandatory.

Strategic Methodology

Extraction: Why PLE?

While Soxhlet (EPA 3540C) is the historical "gold standard," it is time-consuming (16-24 hours) and solvent-intensive. Pressurized Liquid Extraction (PLE) (EPA 3545A) uses elevated temperature (100°C) and pressure (1500 psi) to increase the kinetics of desorption, achieving equivalent or better recovery in <20 minutes.

  • Solvent System: A 1:1 mixture of Hexane (dissolves PCB) and Acetone (swells soil pores/breaks moisture barrier) is selected.[2]

Cleanup Strategy

Soil extracts are "dirty." Direct injection leads to inlet liner contamination and column degradation.

  • Sulfur Removal (EPA 3660B): Elemental sulfur is extracted alongside PCBs. We utilize Activated Copper Powder over TBA-sulfite for its robustness and visual endpoint validation (copper turns black).

  • Matrix Removal (EPA 3620C): Florisil (Magnesium Silicate) is used to retain polar interferences (humic acids, pesticides) while allowing non-polar PCBs to elute.

Detailed Protocol

Phase 1: Sample Pre-treatment
  • Objective: Homogenize and remove moisture (water interferes with non-polar solvent penetration).

  • Sieving: Pass raw soil through a 2mm sieve to remove rocks/debris.

  • Drying: Mix 10g of soil with 10g of Diatomaceous Earth (DE) or anhydrous Sodium Sulfate (Na₂SO₄) until a free-flowing powder is obtained. Note: Chemical drying is preferred over oven drying to prevent loss of lower-chlorinated congeners.

Phase 2: Pressurized Liquid Extraction (PLE)
  • Instrument: Dionex ASE 350 or equivalent.

  • Cell Loading:

    • Insert cellulose filter into the cell bottom.

    • Load soil/DE mixture.

    • Spike with Surrogate Standard Solution (TCMX and DCB) directly onto the soil.

    • Fill void volume with clean Ottawa sand.

  • Parameters:

    • Solvent: Hexane:Acetone (1:1 v/v)[2]

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

    • Flush: 60%

    • Purge: 60 seconds (N₂)

Phase 3: Extract Concentration & Solvent Exchange
  • Collect extract (~40-50 mL).

  • Dry extract through a funnel containing anhydrous Na₂SO₄ to remove any residual moisture.

  • Concentrate to ~1-2 mL using a TurboVap (Nitrogen blowdown) at 35°C.

  • Solvent Exchange: Add 5 mL Hexane and reconcentrate to 1 mL. Critical: Acetone must be removed before Florisil cleanup as it deactivates the sorbent.

Phase 4: Multi-Stage Cleanup
  • Step A: Sulfur Removal (Copper)

    • Add ~2g of acid-washed, activated copper powder to the concentrator tube.

    • Vortex for 1 minute.

    • Allow to stand. If copper turns black (formation of CuS), add more copper and repeat until copper remains shiny.

    • Pipette the supernatant (extract) to a clean tube.

  • Step B: Florisil Fractionation

    • Prepare a glass column with 4g activated Florisil topped with 1cm Na₂SO₄.

    • Pre-rinse with Hexane.

    • Load the sulfur-free extract onto the column.

    • Elution: Elute with 40 mL of Hexane . (PCB 73 elutes in this fraction).

    • Note: More polar pesticides would require a second fraction (e.g., Hexane:Acetone), but for PCBs, Fraction 1 is sufficient.

Phase 5: Final Preparation
  • Concentrate the Florisil eluate to <1 mL.

  • Add Internal Standard (e.g., PCB 209 or Chrysene-d12).

  • Adjust final volume to exactly 1.0 mL with Isooctane (keeper solvent).

  • Transfer to GC vial.

Workflow Visualization

PCB73_Extraction Soil Raw Soil Sample (10g) Pretreat Pre-treatment Mix with Diatomaceous Earth (Drying & Dispersing) Soil->Pretreat Sieving PLE Extraction (PLE/ASE) Hexane:Acetone (1:1) 100°C, 1500 psi Pretreat->PLE Load Cell Conc1 Concentration Solvent Exchange to Hexane PLE->Conc1 Extract Sulfur Sulfur Cleanup Activated Copper Powder (Removes S8 interference) Conc1->Sulfur Hexane Extract Florisil Matrix Cleanup Florisil Column Elute with 100% Hexane Sulfur->Florisil Supernatant FinalConc Final Concentration Add Internal Standard Final Vol: 1 mL Isooctane Florisil->FinalConc Fraction 1 Analysis Analysis GC-ECD / GC-MS (Target: PCB 73) FinalConc->Analysis Injection

Caption: Optimized workflow for the extraction and cleanup of PCB 73 from soil, highlighting critical sulfur and matrix removal steps.

Quality Control & Validation

To ensure data integrity (Trustworthiness), the following QC measures must be integrated:

QC ElementReagent/MethodAcceptance CriteriaPurpose
Surrogates TCMX (Tetrachloro-m-xylene) & DCB (Decachlorobiphenyl)Recovery: 70-130%Monitors extraction efficiency of every sample.
Method Blank Clean Sand/DE extracted with batch< MDL (Method Detection Limit)Checks for laboratory contamination (glassware, solvents).
LCS Laboratory Control Sample (Spiked Sand)Recovery: 70-130%Validates the entire method performance on a clean matrix.
MS/MSD Matrix Spike / Matrix Spike DuplicateRPD < 20%Assesses matrix effects and method precision.

Troubleshooting Tip:

  • Low Recovery of PCB 73? Check the evaporation step.[2][3] Tetrachlorobiphenyls have moderate volatility. Ensure the water bath temperature does not exceed 35°C and the nitrogen stream is gentle.

  • Black precipitate in GC liner? Sulfur cleanup was insufficient. Repeat copper treatment.

References

  • U.S. EPA Method 8082A , "Polychlorinated Biphenyls (PCBs) by Gas Chromatography," Rev. 1, 2007.

  • U.S. EPA Method 3545A , "Pressurized Fluid Extraction (PFE)," Rev. 1, 2007.

  • U.S. EPA Method 3660B , "Sulfur Cleanup," Rev. 1, 1996.

  • U.S. EPA Method 3620C , "Florisil Cleanup," Rev. 3, 2007.

  • Erickson, M. D. (1997). Analytical Chemistry of PCBs. CRC Press.

Sources

Application Note: Utilizing 2,3',5',6-Tetrachlorobiphenyl (PCB 65) as a Reference Standard for Environmental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in various industrial applications due to their chemical stability and electrical insulating properties.[1][2] Although their production was banned in many countries in the 1970s, they continue to be a significant environmental concern due to their resistance to degradation and their ability to bioaccumulate in food chains.[1][3][4] Accurate and reliable quantification of specific PCB congeners is crucial for environmental monitoring, human health risk assessment, and regulatory compliance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 2,3',5',6-Tetrachlorobiphenyl (PCB 65) as a reference standard in the analysis of environmental samples.

PCB 65, a specific congener of tetrachlorobiphenyl, is frequently included in analytical methods for PCB determination, such as those outlined by the U.S. Environmental Protection Agency (EPA).[3][5] Its distinct chromatographic and mass spectrometric properties make it a valuable tool for the identification and quantification of PCBs in complex matrices. This document will detail the essential physicochemical properties of PCB 65, provide step-by-step protocols for the preparation of calibration standards, and outline a validated analytical workflow for its use in gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties of this compound (PCB 65)

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. These properties influence its behavior during sample preparation, chromatographic separation, and detection.

PropertyValueSource
IUPAC Name 2,3',5',6-Tetrachloro-1,1'-biphenyl[6]
CAS Number 32690-93-0[6]
Molecular Formula C₁₂H₆Cl₄[7]
Molecular Weight 291.99 g/mol [7][8]
Appearance White Solid[9]
Chemical Purity Typically ≥98%[8]

Safety and Handling

Polychlorinated biphenyls are classified as probable human carcinogens, and exposure can lead to a range of adverse health effects.[2][10] Therefore, strict adherence to safety protocols is mandatory when handling PCB 65 and any samples suspected of containing PCBs.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[11]

  • Ventilation: All handling of neat PCB 65 and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors.[11]

  • Waste Disposal: All PCB-contaminated waste, including solvents, glassware, and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

  • Exposure Response: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12]

Protocol 1: Preparation of Stock and Working Standards

Accurate preparation of stock and working standards is the cornerstone of quantitative analysis. The following protocol outlines the steps for preparing a primary stock solution and a series of working standards for calibration.

Materials:

  • This compound (PCB 65) neat standard

  • High-purity, pesticide-residue-grade isooctane or hexane

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Gastight syringes or calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of neat PCB 65 into a 100 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the solid in a small amount of isooctane.

    • Bring the flask to volume with isooctane, cap, and invert several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the recorded weight.

    • Store the stock solution in an amber glass vial with a PTFE-lined cap at 4°C.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Transfer 10 mL of the 100 µg/mL primary stock solution into a 100 mL volumetric flask using a calibrated pipette.

    • Dilute to the mark with isooctane.

    • Mix thoroughly.

  • Working Calibration Standards:

    • Prepare a series of working standards by performing serial dilutions of the intermediate stock solution. The concentration range should bracket the expected concentration of PCB 65 in the samples. A typical calibration curve might include standards at 0.1, 0.5, 1, 5, and 10 ng/mL.

    • For example, to prepare a 1 ng/mL standard, dilute 0.1 mL of the 10 µg/mL intermediate stock solution to 100 mL with isooctane.

Analytical Workflow for PCB 65 Quantification

The following diagram illustrates a typical workflow for the analysis of PCBs in an environmental sample using PCB 65 as a reference standard.

Analytical Workflow for PCB 65 Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Environmental Sample (e.g., Soil, Water) Extraction Sample Extraction (e.g., Soxhlet, SPE) Sample->Extraction Extraction Cleanup Extract Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Purification GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Injection Stock PCB 65 Stock Solution Preparation Working Working Standard Preparation Stock->Working Dilution Working->GCMS Calibration Calibration Calibration Curve Generation GCMS->Calibration Data Acquisition Quantification Quantification of PCB 65 in Sample Calibration->Quantification Calculation Report Final Report Quantification->Report Results

Caption: Workflow for PCB 65 analysis.

Protocol 2: GC-MS Analysis of Environmental Samples

This protocol provides a general procedure for the analysis of PCB 65 in a prepared sample extract using gas chromatography-mass spectrometry in selected ion monitoring (SIM) mode. Instrument conditions should be optimized for the specific instrumentation and column used.

Instrumentation:

  • Gas chromatograph with a capillary column suitable for PCB analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).

Typical GC-MS Conditions:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial 100 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 10 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 290, 292 (Quantification and confirmation ions for tetrachlorobiphenyls)

Procedure:

  • Instrument Calibration:

    • Inject the series of working calibration standards into the GC-MS system.

    • Generate a calibration curve by plotting the peak area of the quantification ion (m/z 292) against the concentration of each standard.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Sample Analysis:

    • Inject the prepared sample extract into the GC-MS system.

    • Identify PCB 65 in the sample chromatogram based on its retention time, which should match that of the standard.

    • Confirm the identity of PCB 65 by verifying the presence of the confirmation ion (m/z 290) and ensuring the ion ratio is within the acceptable range determined from the standards.

  • Quantification:

    • Determine the concentration of PCB 65 in the sample extract by using the calibration curve to convert the measured peak area to a concentration.

    • Calculate the final concentration of PCB 65 in the original environmental sample by accounting for the initial sample weight or volume and any dilution factors used during sample preparation.

Data Interpretation and Quality Control

To ensure the trustworthiness of the analytical results, a robust quality control (QC) program is essential.

  • Method Blank: An aliquot of clean solvent is carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike (LCS): A clean matrix is spiked with a known amount of PCB 65 and analyzed to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of PCB 65 and analyzed to evaluate the effect of the sample matrix on the analytical method.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the stability of the instrument's calibration.

Conclusion

The use of this compound (PCB 65) as a reference standard is a critical component of accurate and reliable PCB analysis in environmental and biological matrices. By following the detailed protocols and adhering to strict safety and quality control measures outlined in this application note, researchers and scientists can ensure the integrity and defensibility of their analytical data. The methodologies described herein are based on established EPA methods and provide a solid foundation for the development of laboratory-specific standard operating procedures.

References

  • Cambridge Isotope Laboratories, Inc. (n.d.). 2,3,5,6-Tetracb (unlabeled).
  • U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
  • Global Electronics Association. (2011, July 10). IPC-CH-65B - Guidelines for Cleaning of Printed Boards and Assemblies.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
  • AccuStandard. (n.d.). PCBs and Related Standards.
  • LGC Standards. (n.d.). 2,3,5,6-Tetrachlorobiphenyl.
  • CymitQuimica. (n.d.). 2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5.
  • U.S. Environmental Protection Agency. (2025, March 28). Learn about Polychlorinated Biphenyls.
  • U.S. Environmental Protection Agency. (2025, October 23). Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs).
  • Sigma-Aldrich. (n.d.). PCB No 18 analytical standard.
  • U.S. Environmental Protection Agency. (2025, March 26). Fact Sheet: Extraction and Determinative Methods.
  • Mount Sinai. (n.d.). PCBs (polychlorinated biphenyls).
  • Agilent Technologies. (n.d.). Polychlorinated Biphenyl (PCB) Analysis in Environmental Samples by GC/MS.
  • Thermo Fisher Scientific. (n.d.). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • National Center for Biotechnology Information. (n.d.). 2,3,4,6-Tetrachlorobiphenyl. PubChem.
  • Wikipedia. (n.d.). Polychlorinated biphenyl.
  • U.S. Environmental Protection Agency. (2025, September 2). PCB Congeners by Low-Resolution GC-MS - Method 1628 (Not yet approved).
  • Centers for Disease Control and Prevention. (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed? | Environmental Medicine | ATSDR.

Sources

Application Note: In Vitro Toxicity Assessment of PCB 73 (2,3',5',6-Tetrachlorobiphenyl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants divided into two toxicological classes: dioxin-like (DL) and non-dioxin-like (NDL).[1] PCB 73 (2,3',5',6-tetrachlorobiphenyl) is a di-ortho substituted congener.[1] Unlike coplanar DL-PCBs (e.g., PCB 126) that bind the aryl hydrocarbon receptor (AhR), the steric hindrance imposed by the chlorine atoms at the 2 and 6 positions of PCB 73 prevents the molecule from assuming a coplanar conformation. Consequently, PCB 73 exhibits negligible AhR affinity and instead exerts toxicity through NDL mechanisms , primarily neurotoxicity, intracellular calcium (


) dysregulation, and endocrine disruption.

This application note details the protocols for assessing the specific toxicity of PCB 73, focusing on its interaction with the Ryanodine Receptor (RyR) and downstream calcium signaling. These assays are critical for distinguishing the neurotoxic potential of NDL-PCBs from the canonical dioxin-like toxicity.[1]

Key Compound Properties
  • IUPAC Name: this compound[1][2][3][4]

  • Congener ID: PCB 73

  • CAS Number: 74338-23-1[1][3][4][5]

  • Structure: Di-ortho substitution (Ring A: 2,6-Cl; Ring B: 3,5-Cl).[1]

  • Chirality: Achiral (Due to plane of symmetry in substitution pattern).[1][6]

  • Primary Target: Ryanodine Receptors (RyR1/RyR2), Dopamine Transporters (DAT).

Experimental Design & Logic

To rigorously evaluate PCB 73, researchers must move beyond standard cytotoxicity (MTT/LDH) and target the specific molecular initiating events (MIEs) of NDL-PCBs.[1]

Mechanistic Pathway (NDL-PCB Toxicity)[1]

NDL_Pathway PCB73 PCB 73 (Di-ortho substituted) RyR Ryanodine Receptor (RyR) Sensitization PCB73->RyR Direct Binding Ca_Flux Uncontrolled Ca2+ Release RyR->Ca_Flux Channel Locking (Open) Mito Mitochondrial Dysfunction Ca_Flux->Mito Ca2+ Overload Neuro Dendritic Growth Defects & Neurotoxicity Ca_Flux->Neuro Signaling Disruption ROS ROS Generation (Oxidative Stress) Mito->ROS ROS->Neuro

Figure 1: The Adverse Outcome Pathway (AOP) for PCB 73.[1] Unlike dioxin-like PCBs, PCB 73 initiates toxicity by sensitizing RyR channels, leading to calcium-dependent neurotoxicity.[1]

Materials & Preparation

Stock Solution Preparation

PCBs are highly lipophilic (


).[1] Proper solubilization is critical to prevent precipitation in aqueous media.[1]
  • Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 100 mM master stock in DMSO.

    • Note: Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (PCBs can adsorb to plastics) and store at -20°C.

  • Working Solutions: Dilute serially in DMSO before adding to cell culture media.

    • Critical Limit: The final DMSO concentration in the assay must not exceed 0.1% (v/v) to avoid solvent-induced membrane perturbation, which can confound calcium imaging results.[1]

Protocol 1: [³H]-Ryanodine Binding Assay (Microsomal)

This assay is the gold standard for determining if a congener sensitizes the RyR channel.[1] NDL-PCBs "lock" the RyR channel in an open sub-conductance state, increasing the binding affinity of ryanodine.[1]

Objective

Quantify the potency of PCB 73 to enhance specific [³H]-ryanodine binding to RyR1 (skeletal muscle type) or RyR2 (cardiac/brain type).[1]

Materials
  • Source: Junctional Sarcoplasmic Reticulum (JSR) microsomes from rabbit skeletal muscle (rich in RyR1).[1]

  • Ligand: [³H]-Ryanodine (approx. 50-80 Ci/mmol).[1]

  • Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50 μM

    
     (free 
    
    
    
    must be tightly controlled).
Step-by-Step Methodology
  • Microsome Preparation: Dilute JSR microsomes to 0.5 mg/mL protein in binding buffer.

  • Dosing: Incubate microsomes (100 μL) with PCB 73 (0.1 μM – 50 μM) for 10 minutes at 37°C.

    • Controls: DMSO (0.1%) as Vehicle Control; PCB 95 (10 μM) as Positive Control (known potent RyR sensitizer).[1]

  • Ligand Addition: Add [³H]-Ryanodine (1 nM final concentration).

  • Incubation: Incubate for 3 hours at 37°C.

    • Why 37°C? RyR kinetics and PCB interaction are temperature-dependent.[1]

  • Filtration: Rapidly filter samples through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold harvest buffer (20 mM Tris-HCl, 250 mM KCl).

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Data Interpretation
  • Result: PCB 73 should induce a dose-dependent increase in [³H]-ryanodine binding (bell-shaped curve is possible at high concentrations due to channel block).[1]

  • Metric: Calculate

    
     (concentration for half-maximal stimulation). A lower 
    
    
    
    indicates higher potency for RyR sensitization.[1]

Protocol 2: Intracellular Calcium Imaging ( Flux)[1]

While binding assays show affinity, this assay confirms the functional consequence: the release of calcium from intracellular stores.

Objective

Monitor real-time cytosolic


 changes in PC12 (pheochromocytoma) cells or primary hippocampal neurons upon PCB 73 exposure.
Materials
  • Cell Model: PC12 cells (differentiated with NGF for 5-7 days to express neuronal phenotype).

  • Dye: Fluo-4 AM (High-affinity

    
     indicator).[1]
    
  • Buffer: Locke’s Buffer (

    
    -free and 
    
    
    
    -containing versions).[1]
Step-by-Step Methodology
  • Dye Loading:

    • Wash cells with Locke’s buffer.[1]

    • Incubate with 4 μM Fluo-4 AM + 0.02% Pluronic F-127 for 30 min at 37°C in the dark.

    • Wash 2x to remove extracellular dye and incubate for 20 min to allow de-esterification.[1]

  • Baseline Recording:

    • Place cells on an inverted fluorescence microscope (Excitation: 488 nm; Emission: 515 nm).[1]

    • Record baseline fluorescence (

      
      ) for 60 seconds.[1]
      
  • Challenge:

    • Add PCB 73 (e.g., 10 μM) via perfusion or bolus addition.

    • Mechanistic Verification: To prove the

      
       is from RyR stores, pre-treat a parallel well with Dantrolene  (10-50 μM), an RyR antagonist.[1] If PCB 73 toxicity is RyR-mediated, Dantrolene should block the 
      
      
      
      spike.[1]
  • Data Analysis:

    • Normalize data as

      
      .[1]
      
    • Plot the peak amplitude and area under the curve (AUC).[1]

Summary of Expected Results

AssayEndpointExpected Outcome for PCB 73Interpretation
[³H]-Ryanodine Binding Specific Binding (CPM)Increase (>150% of control)Sensitizes RyR channel (locks open).
Calcium Imaging Cytosolic [

]
Transient Spike / Oscillation Release of ER

stores.[1]
Dantrolene Block

Spike Amplitude
Reduction / Ablation Confirms RyR specificity.
AhR Activation (EROD) CYP1A1 ActivityNo Change / Very Low Confirms Non-Dioxin-Like (NDL) status.[1]

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Validation Stock Solubilize PCB 73 (DMSO Stock 100mM) Dilution Serial Dilution (Max 0.1% DMSO final) Stock->Dilution split Select Endpoint Dilution->split RyR_Assay [3H]-Ryanodine Binding (Microsomes) split->RyR_Assay Mechanistic Ca_Assay Fluo-4 AM Imaging (PC12/Neurons) split->Ca_Assay Functional Blocker Dantrolene Blockade (Confirm RyR specificity) RyR_Assay->Blocker Ca_Assay->Blocker

Figure 2: Integrated workflow for validating PCB 73 toxicity via RyR-dependent mechanisms.

References

  • Pessah, I. N., et al. (2006). "Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel."[1] Chemical Research in Toxicology. Link[1]

  • Wayman, G. A., et al. (2012). "PCB-95 promotes dendritic growth via ryanodine receptor-dependent mechanisms."[1] Environmental Health Perspectives.[1] Link[1]

  • Gafni, J., et al. (2004). "Xenoestrogens and neurotoxicity: The role of ryanodine receptors." Toxicology.
  • LGC Standards. "PCB 73 (this compound) Reference Material." Link

  • Niknam, Y., et al. (2013). "Effects of developmental exposure to NDL-PCBs on calcium signaling in primary neuronal cultures." Toxicological Sciences.

Sources

Application Note: Synthesis of 2,3',5',6-Tetrachlorobiphenyl (PCB 94) for Research Purposes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the regioselective synthesis of 2,3',5',6-tetrachlorobiphenyl (PCB 94; IUPAC: 2,6-dichloro-1-(3,5-dichlorophenyl)benzene).[1] This congener is of significant interest in toxicological research due to its specific substitution pattern, which influences its metabolic stability and environmental persistence.[1][2] The synthesis utilizes a modified Suzuki-Miyaura cross-coupling reaction optimized for sterically hindered substrates.[2] Unlike standard protocols, this method employs a specific catalyst system to overcome the steric clash imposed by the 2,6-dichloro substitution, ensuring high yield and minimizing deboronation side reactions.[1][2]

Introduction & Retrosynthetic Analysis[2]

The Steric Challenge

The primary challenge in synthesizing PCB 94 lies in the 2,6-substitution pattern on Ring A.[1][2] In biaryl couplings, ortho-substituents create significant steric hindrance, often preventing the transmetallation step in the catalytic cycle or promoting protodeboronation of the boronic acid.[1][2] Standard Pd(PPh3)4 catalysts frequently fail or produce low yields for these "ortho-heavy" congeners.[1][2]

Strategic Solution

To circumvent this, we employ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) .[1] The large bite angle and bidentate nature of the dppf ligand stabilize the palladium center and facilitate the coupling of hindered aryl boronic acids.[1][2]

Retrosynthetic Pathway

The molecule is disconnected at the biaryl bond.[1][2]

  • Fragment A (Nucleophile): 2,6-Dichlorophenylboronic acid.[1][2]

  • Fragment B (Electrophile): 1-Bromo-3,5-dichlorobenzene.[1][2]

Retrosynthesis cluster_fragments Retrosynthetic Disconnection Target This compound (Target Molecule) FragA 2,6-Dichlorophenylboronic acid (Nucleophile) Target->FragA Suzuki-Miyaura Disconnection FragB 1-Bromo-3,5-dichlorobenzene (Electrophile) Target->FragB

Figure 1: Retrosynthetic analysis of PCB 94 showing the disconnection into boronic acid and aryl halide precursors.

Experimental Protocol

Reagents and Materials
ReagentCAS NumberEquiv.Amount (Example)Role
1-Bromo-3,5-dichlorobenzene 19752-55-71.02.26 g (10 mmol)Electrophile
2,6-Dichlorophenylboronic acid 73852-19-41.22.29 g (12 mmol)Nucleophile
Pd(dppf)Cl2[1] · CH2Cl2 95464-05-40.03245 mg (3 mol%)Catalyst
Sodium Carbonate (Na2CO3) 497-19-82.52.65 gBase
Toluene 108-88-3-40 mLSolvent (Non-polar)
Ethanol (Absolute) 64-17-5-10 mLCo-solvent
Water (Deionized) 7732-18-5-10 mLSolvent (Polar)
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Glassware Preparation: Oven-dry a 250 mL two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar. Assemble under a flow of nitrogen or argon.[2]

  • Solvent Degassing: In a separate flask, combine Toluene, Ethanol, and Water. Sparge with nitrogen gas for 20 minutes to remove dissolved oxygen.[2] Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.[1][2]

  • Charging Reagents: Add 1-bromo-3,5-dichlorobenzene (10 mmol), 2,6-dichlorophenylboronic acid (12 mmol), and Pd(dppf)Cl2 (3 mol%) to the reaction flask.

  • Base Addition: Dissolve Na2CO3 in the degassed water and add to the flask, followed by the toluene/ethanol mixture.

Phase 2: The Coupling Reaction
  • Reflux: Heat the mixture vigorously to reflux (approx. 90-100°C external bath temperature) with rapid stirring.

  • Monitoring: Monitor the reaction by GC-MS or TLC (Mobile phase: 100% Hexanes).

    • TLC Visualization: UV light (254 nm).[2]

    • Endpoint: The reaction typically requires 12–24 hours due to the steric hindrance at the 2,6-position.[1][2] Look for the disappearance of the aryl bromide.[1][2]

Phase 3: Workup
  • Quench: Cool the reaction mixture to room temperature.

  • Extraction: Dilute with diethyl ether (50 mL) and water (50 mL). Separate the organic layer.[2] Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).[1][2]

  • Washing: Wash the combined organic phases with brine (saturated NaCl), dry over anhydrous magnesium sulfate (MgSO4), and filter.[1][2]

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) to yield the crude yellow oil/solid.

Purification Workflow

PCBs are highly lipophilic and non-polar.[2] Purification is best achieved using silica gel chromatography.[2]

  • Column Setup: Pack a glass column with Silica Gel 60 (230-400 mesh).[2]

  • Elution: Use 100% n-Hexane as the eluent.[2]

    • Note: The PCB product will elute rapidly (high Rf).[1][2] Unreacted boronic acid and polar byproducts will remain on the column.[2]

  • Recrystallization (Optional): If higher purity (>99%) is required for analytical standards, recrystallize the resulting white solid from minimal hot methanol or hexane.[1][2]

Workflow Start Reactants (Ar-Br + Ar-B(OH)2) Reaction Suzuki Coupling Pd(dppf)Cl2, 100°C Start->Reaction Workup Extraction (Ether/Water) Reaction->Workup Purification Column Chromatography (100% Hexane) Workup->Purification Product Pure PCB 94 (White Solid) Purification->Product

Figure 2: Operational workflow for the synthesis and purification of PCB 94.

Characterization & Validation (Self-Validating System)

To ensure the "Trustworthiness" of the synthesized compound, compare your analytical data against these predicted theoretical values.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): The mass spectrum must show the characteristic isotope cluster for a tetrachlorinated compound.[1][2]

  • Isotope Pattern:

    • m/z 290 (M+, ~77%)[1]

    • m/z 292 (M+2, ~100%)[1]

    • m/z 294 (M+4, ~49%)[1]

  • Fragmentation: Primary loss of Cl (M-35) and Cl2 (M-70).[1][2]

Nuclear Magnetic Resonance (1H NMR)

The symmetry of the molecule provides a distinct fingerprint.[1][2]

  • Solvent: CDCl3

  • Ring A (2,6-dichloro):

    • Possesses a C2 axis of symmetry.[2]

    • H-4: Triplet (or dd), ~7.30 ppm.

    • H-3, H-5: Doublet, ~7.45 ppm.[1][2]

  • Ring B (3,5-dichloro):

    • Possesses a C2 axis of symmetry.[2]

    • H-4': Triplet (J ~ 1.8 Hz), ~7.35 ppm (Positioned between two Cl atoms).[1][2]

    • H-2', H-6': Doublet (J ~ 1.8 Hz), ~7.15 ppm.[1][2]

Safety & Handling (POPs)

WARNING: Polychlorinated biphenyls are classified as Persistent Organic Pollutants (POPs) .[2]

  • Containment: All weighing and reaction handling must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

  • Waste Disposal: All solid and liquid waste (including TLC plates and silica gel) must be segregated into "Halogenated Organic Waste" containers.[2] Do not dispose of down the drain.

  • Decontamination: Glassware should be rinsed with solvent (acetone/hexane) and the rinsate collected as hazardous waste before washing.[2]

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[1][2] Chemosphere, 45(2), 137–143.[1][2]

  • Safe, S., & Hutzinger, O. (1973). Mass spectrometry of polychlorinated biphenyls.[1][2] Journal of the Chemical Society, Perkin Transactions 1.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[1][2] Critical Reviews in Toxicology, 45(3), 245–272.[1][2]

Sources

Application Note: Mechanistic Profiling of 2,3',5',6-Tetrachlorobiphenyl (PCB 73) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the toxicological and pharmacological properties of 2,3',5',6-Tetrachlorobiphenyl (PCB 73). Unlike the well-characterized "dioxin-like" congeners (e.g., PCB 126), PCB 73 is a di-ortho substituted, non-dioxin-like (NDL) congener. This structural distinction dictates a completely different experimental approach, focusing on neurotoxicity, calcium signaling, and oxidative stress rather than AhR-mediated gene transcription.

Chemical ID: this compound Congener ID: PCB 73 (Ballschmiter & Zell) Classification: Di-ortho, Non-Dioxin-Like (NDL) PCB Primary Targets: Ryanodine Receptor (RyR), Calcium Signaling, Oxidative Stress (Nrf2)

Introduction & Mechanistic Basis

The experimental design for 2,3',5',6-TeCB must account for its specific molecular geometry. The presence of two chlorine atoms at the ortho positions (2,[1] 6) creates significant steric hindrance, preventing the molecule from assuming the planar conformation required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). Consequently, standard Dioxin Response Element (DRE) assays (e.g., EROD activity) are inappropriate primary endpoints.

Instead, PCB 73 acts primarily through:

  • Ryanodine Receptor (RyR) Sensitization: Direct binding to RyR channels on the endoplasmic reticulum (ER), locking them in an open state and causing uncontrolled Ca²⁺ release.

  • Oxidative Stress: Generation of Reactive Oxygen Species (ROS) independent of CYP1A1 induction, leading to lipid peroxidation.

  • Metabolic Activation: The open para positions (4, 4') facilitate rapid metabolism by CYP2B enzymes into hydroxylated metabolites (OH-PCBs), which often exhibit higher toxicity than the parent compound.

Pre-Experimental Preparation

Chemical Handling & Safety
  • Hazard Class: Carcinogen (Group 1), potential neurotoxin.

  • Containment: All powder handling must occur in a Class II Biological Safety Cabinet (BSC) over a disposable absorbent pad.

  • Material Compatibility:

    • DO NOT USE: Polystyrene (PS) or Polypropylene (PP) for stock storage. PCBs rapidly adsorb to plastic surfaces, reducing effective concentration by up to 40% within hours.

    • USE: Borosilicate glass vials with Teflon-lined caps.

Vehicle Selection & Solubility

PCB 73 is highly lipophilic (log Kow ~ 5.6). Water solubility is negligible (< 1 µg/L).

VehicleMax Stock Conc.Final Culture Conc.Notes
DMSO 50 mM< 0.1% (v/v)Recommended. Best balance of solubility and cytotoxicity.
Acetone 100 mM< 0.1% (v/v)High volatility requires rapid sealing; can strip plasticware.
Ethanol 10 mM< 0.1% (v/v)Lower solubility; risk of precipitation upon media addition.

Critical Protocol: "Solvent-Drop" Method for Media Preparation Do not add aqueous media directly to the PCB stock. This causes immediate precipitation (micro-emulsion) that is invisible to the naked eye but alters bioavailability.

  • Place the required volume of DMSO stock (e.g., 1 µL) into the bottom of a glass tube.

  • Add serum-free media dropwise while vortexing vigorously.

  • Only after full dispersion, add serum-containing media (if required). Note: Serum proteins (Albumin) bind PCBs, reducing free concentration. For mechanistic assays, use reduced-serum (1%) or serum-free conditions for short exposures ( < 6h).

Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the decision logic for assay selection based on the NDL nature of PCB 73.

PCB73_Workflow Start 2,3',5',6-TeCB (PCB 73) Solubility Solubilization (DMSO < 0.1%) Start->Solubility Media Media Selection Solubility->Media SerumFree Serum-Free (High Bioavailability) Media->SerumFree Mechanistic (0-6h) SerumRich Serum-Rich (10%) (Protein Binding) Media->SerumRich Chronic (24h+) Target Target Identification SerumFree->Target SerumRich->Target Assay_Ca Ca2+ Imaging (Fluo-4 AM) Target->Assay_Ca Neurotoxicity (PC12/SH-SY5Y) Assay_ROS Oxidative Stress (DCFDA / GSH) Target->Assay_ROS Cytotoxicity (HepG2) Assay_Metab Metabolism (LC-MS/MS) Target->Assay_Metab Biotransformation (HepG2/Microsomes)

Caption: Experimental workflow for PCB 73, prioritizing serum modulation to control bioavailability and selecting NDL-specific endpoints.

Protocol A: Intracellular Calcium Flux Assay (RyR Sensitization)

Rationale: PCB 73 sensitizes RyR channels. This assay measures the acute cytosolic Ca²⁺ spike in neuronal cells (e.g., PC12 or SH-SY5Y).

Materials:

  • Fluo-4 AM (Calcium indicator).

  • Pluronic F-127 (Dispersing agent).

  • Tyrode’s Buffer (Ca²⁺/Mg²⁺ free for baseline, standard for assay).

Step-by-Step:

  • Seeding: Seed PC12 cells in poly-D-lysine coated black-walled 96-well plates (glass bottom preferred). Incubate 24h.

  • Dye Loading: Wash cells with Tyrode’s buffer. Incubate with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 min at 37°C in the dark.

  • De-esterification: Wash 2x with Tyrode’s buffer. Incubate 20 min in buffer to allow dye de-esterification.

  • Baseline: Measure fluorescence (Ex/Em 494/506 nm) for 30 seconds to establish baseline.

  • Injection: Inject PCB 73 (100 nM – 10 µM final) automatically.

    • Control: DMSO (0.1%).[2][3]

    • Positive Control: 4-Chloro-m-cresol (RyR agonist).

  • Kinetics: Record fluorescence every 2 seconds for 5 minutes.

  • Data: Normalize as

    
    . PCB 73 should induce a rapid, transient spike followed by a sustained plateau.
    
Protocol B: Metabolic Profiling (Hydroxylation)

Rationale: PCB 73 has open para positions, making it a prime substrate for CYP2B6/CYP2B1. This protocol tracks the formation of toxic OH-PCB metabolites.[2][4][5]

System: HepG2 cells (human hepatoma) or Primary Hepatocytes.

Step-by-Step:

  • Induction (Optional): Pre-treat HepG2 cells with Phenobarbital (1 mM, 48h) to upregulate CYP2B enzymes if basal activity is too low.

  • Exposure: Treat cells with PCB 73 (1 µM) in serum-free Williams’ E Medium for 2, 6, 12, and 24 hours.

  • Extraction:

    • Collect media and cell lysate separately.

    • Acidify media (pH 2) with HCl to ionize phenolic metabolites.

    • Liquid-Liquid Extraction (LLE) with Hexane:MTBE (1:1).

    • Add internal standard (e.g., PCB 30 or

      
      C-PCB 73).
      
  • Derivatization: Treat extract with Diazomethane or MSTFA to methylate/silylate hydroxyl groups for GC-MS analysis.

  • Analysis: Target 4-OH-PCB 73 and 3-OH-PCB 73 .

    • Note: The 4-OH metabolite is often retained in the blood (bound to transthyretin) in vivo; in vitro, it may accumulate in the media.

Mechanistic Signaling Pathway

The following diagram illustrates the non-genomic toxicity pathway characteristic of di-ortho PCBs like PCB 73.

NDL_Pathway PCB PCB 73 (2,3',5',6-TeCB) RyR RyR Channel (ER Membrane) PCB->RyR Direct Binding (Sensitization) Dopamine Dopamine Transporter (DAT) Inhibition PCB->Dopamine Inhibition Ca_Cyto Cytosolic [Ca2+] Increase RyR->Ca_Cyto Release Ca_ER ER Ca2+ Stores Ca_ER->RyR Mito Mitochondrial Ca2+ Overload Ca_Cyto->Mito Uptake Apoptosis Apoptosis / Neurotoxicity Ca_Cyto->Apoptosis Calpain Activation ROS ROS Generation Mito->ROS Dysfunction ROS->Apoptosis

Caption: Non-genomic signaling cascade of PCB 73, highlighting RyR-mediated calcium dysregulation.

Data Analysis & Expected Results

EndpointExpected Outcome for PCB 73Statistical Test
Cell Viability (MTT) Moderate toxicity (IC50 ~ 50-100 µM). Less toxic than planar PCBs.One-way ANOVA + Dunnett's
Ca²⁺ Influx Rapid, dose-dependent increase (EC50 ~ 1-5 µM). Blocked by Dantrolene (RyR antagonist).Non-linear regression (Hill Slope)
ROS (DCFDA) Significant increase at 6-12h.One-way ANOVA
AhR Activation (EROD) Negative or negligible induction.T-test vs. Vehicle

References

  • Mechanisms of PCB Neurotoxicity: Pessah, I. N., et al. (2019). PCB Neurotoxicity: Mechanisms, Congeners, and Implications for Risk Assessment. Neurotoxicology. Link

  • PCB Metabolism: Grimm, F. A., et al. (2015). Metabolism of PCBs by Human CYP2B6. Environmental Science & Technology.[6] Link

  • RyR Interaction: Holland, E. B., et al. (2017). Ryanodine Receptor Activation by Non-Dioxin-Like PCBs. Toxicological Sciences. Link

  • Protocol Standards: EPA Method 1668C. Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Link

Sources

Troubleshooting & Optimization

Advanced Technical Guide: Overcoming Matrix Effects in PCB 125 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 2,3',5',6-Tetrachlorobiphenyl (PCB 125) Methodology: GC-MS/MS (Triple Quadrupole) & HRGC/HRMS (EPA Method 1668C)

Introduction: The Matrix Challenge in PCB 125 Analysis

This compound (PCB 125) is a tetra-chlorinated congener often analyzed as part of comprehensive environmental profiling or total PCB summation. Unlike the planar, dioxin-like congeners (e.g., PCB 126), PCB 125 possesses ortho-chlorine substitution, resulting in a non-planar structure that affects its chromatographic behavior.

The Core Problem: "Matrix effects" in PCB analysis are not abstract errors; they are physical and chemical interferences that actively suppress or enhance ionization, shift retention times, or co-elute with target analytes. In complex matrices like sediment (high sulfur) or biological tissue (high lipid), these effects can render standard calibration curves useless, leading to false negatives or massive quantification errors.

This guide provides a self-validating, three-tiered strategy to diagnose, remove, and correct for these effects, ensuring data integrity compliant with rigorous standards like EPA Method 1668C.

Module 1: Diagnostic Workflow

Before altering sample preparation, you must distinguish between matrix effects (sample-specific) and instrumental drift (system-wide).

The "Post-Column Infusion" Test (Concept)

While difficult in GC, the logic applies: If your Internal Standard (IS) signal varies significantly (>30%) between pure solvent standards and your sample extracts, you have a matrix effect.

Diagnostic Logic Tree

Use the following workflow to pinpoint the source of the error.

MatrixDiagnosis Start Issue: Poor PCB 125 Data (Low Recovery or Noise) CheckIS Step 1: Check Internal Standard (13C-PCB Analogs) Start->CheckIS IS_Stable IS Signal Stable (± 20% of Cal Std) CheckIS->IS_Stable Yes IS_Unstable IS Signal Suppressed/Enhanced (> 30% Deviation) CheckIS->IS_Unstable No CheckRT Step 2: Check Retention Time (RT) IS_Stable->CheckRT MatrixPrep Action: Enhanced Cleanup (See Module 2) IS_Unstable->MatrixPrep Matrix Suppression RT_Shift RT Shift > 0.1 min CheckRT->RT_Shift Active Sites? RT_Stable RT Stable CheckRT->RT_Stable Interference? CleanInlet Action: Maintenance Change Liner/Septum Cut Column Guard RT_Shift->CleanInlet CoElution Action: Check Transitions Verify Ion Ratios (See Module 3) RT_Stable->CoElution

Caption: Diagnostic logic to distinguish instrumental maintenance issues from true matrix interferences.

Module 2: The Three-Tiered Cleanup Protocol

Matrix effects are best solved before the sample reaches the detector. Select your cleanup based on the matrix type.

Tier 1: Sulfur Removal (Sediment/Soil)

Elemental sulfur (


) is ubiquitous in anaerobic sediments and elutes broadly across the PCB window, saturating the detector.
  • The Fix: Activated Copper or TBA Sulfite.

  • Protocol:

    • Acid Wash: Activate copper powder with dilute HCl. Rinse with water, methanol, then hexane.

    • Addition: Add ~2g activated copper to the sample extract.

    • Validation: Shake for 1 minute. If copper turns black (copper sulfide), add more until it remains bright.

Tier 2: Lipid Removal (Biota/Serum)

Lipids cause severe signal suppression and rapid column degradation.

  • The Fix: Acidified Silica Gel or Gel Permeation Chromatography (GPC).

  • Protocol (Acid Silica):

    • Prepare 44% w/w sulfuric acid on silica gel.

    • Pack a glass column with 5g of acid silica.

    • Elute sample with hexane. PCBs (stable in acid) pass through; lipids are burned/retained.

    • Note: PCB 125 is stable under these conditions.

Tier 3: Pigment/Sterol Removal (Vegetation)
  • The Fix: Graphitized Carbon Black (GCB) or Florisil.

  • Warning: Planar PCBs (like 126) bind strongly to carbon. Since PCB 125 is non-planar (ortho-substituted), it elutes more easily, but fractionation must be calibrated carefully to ensure PCB 125 is not lost.

Module 3: Instrumental Strategy (GC-MS/MS)

When physical cleanup isn't enough, instrumental selectivity is the next defense.

MRM Transitions for Tetrachlorobiphenyls

Triple Quadrupole GC-MS/MS (GC-QQQ) offers superior selectivity over Single Quad (SIM) by filtering out matrix ions that share the same mass.

Analyte GroupPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
TeCB (Native) 291.9222.0220.025
13C-TeCB (IS) 303.9234.0232.025
  • Note: Monitor the ratio of Product Ion 1 to Product Ion 2. A deviation >15% from the standard indicates matrix co-elution.

Column Selection
  • Primary: DB-5ms (or equivalent 5% phenyl). Standard for EPA methods.

  • Secondary (Confirmation): DB-XLB or HT-8 . These phases offer different selectivity for ortho-substituted congeners like PCB 125, resolving critical pairs that might co-elute on a DB-5ms.

Module 4: The Self-Validating System (Quantification)

To guarantee accuracy despite remaining matrix effects, you must use Isotope Dilution Mass Spectrometry (IDMS) . This is the core requirement of EPA Method 1668C.

The Principle

You spike the sample before extraction with a carbon-13 labeled analog (e.g.,


-PCB 52 or 

-PCB 101).
  • If the matrix suppresses the signal of PCB 125 by 40%, it will also suppress the

    
    -analog by 40%.
    
  • The ratio remains constant, yielding accurate quantification.

Calculation: Relative Response Factor (RRF)


Where:

  • 
     = Area of native PCB 125
    
  • 
     = Area of Internal Standard
    
  • 
     = Concentration of native standard
    
  • 
     = Concentration of Internal Standard
    

Validation Criteria:

  • RRF linearity over calibration range: RSD < 20%.

  • Internal Standard Recovery: Must be 25% – 150% (EPA 1668C limits).

Troubleshooting FAQs

Q1: My internal standard recovery is <10%. Is the data usable?

  • Answer: No. According to EPA 1668C, recoveries below 25% indicate excessive matrix interference or extraction loss.

  • Fix: Repeat extraction. If the sample is sediment, check for sulfur saturation (copper cleanup). If tissue, verify the GPC dump cycle time to ensure you aren't discarding the analyte with the lipids.

Q2: I see a peak for PCB 125, but the ion ratio is wrong.

  • Answer: This is a "False Positive" caused by a co-eluting matrix interference.

  • Fix:

    • Check the peak on a secondary column (e.g., DB-XLB).

    • If using GC-MS/MS, verify the transition ratio.

    • If the ratio fails, report as "Not Detected" (ND) at an elevated detection limit, or re-clean the sample.

Q3: Can I use PCB 209 as an internal standard for PCB 125?

  • Answer: It is not recommended. PCB 209 (Decachlorobiphenyl) elutes much later and has different chemical properties than PCB 125 (Tetrachlorobiphenyl).

  • Best Practice: Use a

    
    -labeled Tetrachlorobiphenyl (e.g., 
    
    
    
    -PCB 52) which mimics the volatility and ionization of PCB 125.

References

  • U.S. Environmental Protection Agency (EPA). (2010).[1][2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2] Office of Water. [Link][1][2]

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: Polychlorinated Biphenyls (PCBs) and Persistent Pesticides in Serum. [Link]

Sources

Technical Support Center: Analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB-70)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB-70). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PCB-70 analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of PCB-70.

Q1: What are the primary sources of interference in the analysis of this compound (PCB-70)?

A1: The most significant sources of interference in PCB-70 analysis stem from two main areas: the sample matrix and co-eluting compounds. Insufficient sample cleanup is a frequent cause of error, leading to chromatographic interference.[1]

  • Matrix Interferences : Complex environmental and biological samples (e.g., soil, sediment, tissue) contain a multitude of compounds like lipids, humic acids, and other organic matter that can interfere with the analysis. These matrix components can cause signal suppression or enhancement in mass spectrometry and create baseline noise or false peaks in electron capture detection (ECD).

  • Co-eluting Compounds : Several other PCB congeners have similar chromatographic properties and can co-elute with PCB-70, making accurate quantification challenging. Additionally, certain organochlorine pesticides can also elute at or near the retention time of PCB-70, leading to potential misidentification.

Q2: Which analytical techniques are most suitable for PCB-70 analysis?

A2: Gas chromatography (GC) is the standard technique for separating PCB congeners. The choice of detector is crucial for sensitivity and selectivity.

  • Gas Chromatography-Electron Capture Detection (GC-ECD) : This is a highly sensitive method for halogenated compounds like PCBs. However, it is not selective and can be prone to interference from other co-eluting electronegative compounds. A dual-column approach with columns of different polarity is often used for confirmation.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique offers higher selectivity than GC-ECD by identifying compounds based on their mass-to-charge ratio.[3] Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity for target analytes. For highly complex matrices and low-level detection, high-resolution mass spectrometry (HRMS) is the preferred method, as outlined in U.S. EPA Method 1668C.[4][5]

Q3: Why is my chromatogram showing poor peak shape (tailing or fronting) for PCB-70?

A3: Poor peak shape can be indicative of several issues within your GC system or with your sample.

  • Peak Tailing : This is often caused by active sites in the GC inlet liner, column, or detector.[6][7] It can also result from a poor column cut or improper column installation.[6]

  • Peak Fronting : This is typically a sign of column overload, where the amount of analyte injected exceeds the capacity of the column. It can also be caused by a mismatch in solubility between the sample solvent and the GC stationary phase.

Q4: My results for PCB-70 are not reproducible. What are the likely causes?

A4: Lack of reproducibility in PCB analysis can be frustrating. The issue can often be traced back to several key areas:

  • Inconsistent Sample Preparation : Variability in extraction efficiency and cleanup procedures between samples is a major contributor. Ensure that your sample preparation protocol is well-defined and consistently applied.

  • Injector Problems : Issues with the GC injector, such as a leaking septum or a contaminated liner, can lead to inconsistent injection volumes and sample degradation.

  • Instrument Instability : Fluctuations in oven temperature, gas flow rates, or detector response can all impact reproducibility. Regular instrument maintenance and calibration are essential.

Section 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific analytical challenges.

Guide 1: Managing Co-elution of PCB Congeners

Issue: You suspect that another PCB congener is co-eluting with your target analyte, PCB-70, leading to inaccurate quantification.

Causality: Many PCB congeners have very similar chemical structures and boiling points, making their complete separation on a single GC column challenging.[8][9] The choice of GC column stationary phase is critical for achieving the best possible separation.

Troubleshooting Protocol:

  • Confirm Co-elution:

    • Review Literature: Consult established literature and retention time databases for your specific GC column to identify known co-eluting partners for PCB-70.

    • Mass Spectral Analysis: If using GC-MS, examine the mass spectrum of the peak. The presence of fragment ions from other congeners can indicate co-elution, especially if they belong to a different chlorination level.[3][10]

  • Chromatographic Resolution Strategies:

    • Method Optimization: Adjust your GC oven temperature program. A slower ramp rate can sometimes improve the separation of closely eluting peaks.

    • Column Selection: If co-elution persists, switching to a GC column with a different stationary phase is the most effective solution. A column with a different polarity will alter the elution order of the congeners. For example, a 5% phenyl-methylpolysiloxane phase (like a DB-5) and a more polar phase can be used for confirmation.[2][11]

    Table 1: Common GC Columns for PCB Analysis and their Characteristics

Column Stationary PhasePolarityCommon UsePotential for PCB-70 Co-elution
5% Phenyl-methylpolysiloxane (e.g., DB-5ms)LowPrimary analysis columnHigh, with several other tetrachloro- and pentachlorobiphenyls
14% Cyanopropylphenyl-methylpolysiloxane (e.g., DB-1701)IntermediateConfirmation columnDifferent selectivity can resolve co-elutions from the primary column
50% Phenyl-methylpolysiloxane (e.g., DB-17)IntermediateAlternative confirmation columnProvides different elution patterns
Bis-cyanopropyl polysiloxane (e.g., SP-2330)HighUsed for difficult separationsCan resolve stubborn co-eluting pairs
  • Advanced Analytical Techniques:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC offers significantly enhanced resolving power by using two different columns in series.[12][13][14]

    • High-Resolution Mass Spectrometry (HRMS): This technique can often distinguish between co-eluting congeners if they have even a slight mass difference, providing a higher degree of confidence in identification.

Workflow for Addressing Co-elution

A Suspected Co-elution with PCB-70 B Review Mass Spectrum (GC-MS) A->B C Fragment Ions from Other Congeners Present? B->C Yes D Optimize GC Oven Program (Slower Ramp) B->D No/Uncertain C->D E Co-elution Resolved? D->E F Analyze on a Confirmation Column (Different Polarity) E->F No I Quantify PCB-70 E->I Yes G Co-elution Resolved? F->G H Consider Advanced Techniques (GCxGC, HRMS) G->H No G->I Yes H->I

Caption: Decision tree for troubleshooting co-elution issues with PCB-70.

Guide 2: Overcoming Matrix Effects

Issue: You are experiencing inconsistent recoveries, signal suppression, or a noisy baseline when analyzing PCB-70 in complex matrices like soil or biological tissue.

Causality: Matrix effects are caused by co-extracted compounds that interfere with the ionization process in the MS source or produce a response in the ECD.[1] These interferences can artificially inflate or decrease the calculated concentration of PCB-70.

Troubleshooting Protocol:

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[8]

    • Solid-Phase Extraction (SPE): Use SPE cartridges with appropriate sorbents (e.g., silica, Florisil, or carbon) to selectively retain and elute PCBs while removing interfering compounds.

    • Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high molecular weight interferences like lipids from biological samples.

    • Acid/Base Washing: A liquid-liquid wash with concentrated sulfuric acid can be used to remove oxidizable organic material.

  • Employ Isotope Dilution:

    • Stable Isotope-Labeled Internal Standards: The use of a ¹³C-labeled PCB-70 internal standard is the gold standard for accurate quantification. This standard is added to the sample before extraction and experiences the same matrix effects and procedural losses as the native analyte. By measuring the ratio of the native analyte to the labeled standard, these effects can be corrected for. This is the approach mandated by U.S. EPA Method 1668C.[15]

  • Matrix-Matched Calibration:

    • Prepare Standards in a Blank Matrix: If isotope dilution is not feasible, creating your calibration standards in an extract of a blank matrix (a sample of the same type that is known to be free of PCBs) can help to compensate for matrix effects.

Sample Preparation Workflow for Complex Matrices

cluster_0 Extraction cluster_1 Cleanup cluster_2 Analysis A Homogenized Sample (e.g., Soil, Tissue) B Spike with ¹³C-Labeled Internal Standards A->B C Solvent Extraction (e.g., Soxhlet, Pressurized Fluid Extraction) B->C D Crude Extract C->D E GPC (Lipid Removal) D->E For high-fat samples F Multi-layer Silica/Florisil Column Chromatography D->F For low-fat samples E->F G Fraction Collection F->G H Cleaned Extract G->H I Concentration to Final Volume H->I J GC-MS/HRMS Analysis I->J

Caption: Generalized sample preparation workflow for PCB-70 analysis in complex matrices.

Section 3: References

  • Buck Scientific. (n.d.). Differentiating Polychlorinated Biphenyls (PCB's) by GC / FID / ECD. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Coalition Comments on EPA PCB Proposed Rulemaking. Regulations.gov. Retrieved from [Link]

  • de Boer, J., et al. (1997). Interference from 2,3,5,6-3′,4′-Hexachlorobiphenyl (CB 163) in the Determination of 2,3,4-2′,4′,5′-Hexachlorobiphenyl (CB 138) in Environmental and Technical Samples. Journal of Environmental Analytical Chemistry, 66(3), 155-161. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • Restek Corporation. (n.d.). Analysis of Polychlorinated Biphenyl (PCB) Congeners Using an Application-Specific Capillary GC Column with TOFMS. Chromtech. Retrieved from [Link]

  • ALS. (2018, May 21). Webinar Wednesday: PCB Analysis [Video]. YouTube. Retrieved from [Link]

  • Lammel, G., et al. (2004). Quantification of PCBs in Environmental Samples: Comparison of Results Obtained with Different Analytical Instruments (GC—ECD, GC—MS) and Standards. International Journal of Environmental Analytical Chemistry, 84(1-3), 139-149. Retrieved from [Link]

  • de Geus, H. J., et al. (1995). Separation of toxic congeners from PCB mixtures on two series coupled narrow-bore columns. Journal of High Resolution Chromatography, 18(3), 151-158. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Korytar, P., et al. (2005). Improved separation of the 209 PCBs using GCxGC-TOFMS. Journal of Chromatography A, 1086(1-2), 110-119. Retrieved from [Link]

  • LECO Corporation. (n.d.). Defining the Retention Times of 209 PCB Congeners Using GCxGC-TOFMS. Retrieved from [Link]

  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Extraction of 2,3',5',6-Tetrachlorobiphenyl (PCB-70)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB-70). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction and analysis of this specific PCB congener. Our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring robust and reproducible results.

Introduction to this compound (PCB-70)

This compound, also known as PCB-70, is a member of the polychlorinated biphenyl (PCB) family of synthetic organic compounds. Due to their chemical inertness and high heat resistance, PCBs were widely used in industrial applications such as dielectric fluids in transformers and capacitors.[1] Although their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they remain a significant environmental contaminant found in soil, water, and biological tissues.[2] Accurate quantification of specific congeners like PCB-70 is critical for environmental monitoring and toxicological studies.

This guide will address common issues related to extraction efficiency, providing a framework for troubleshooting and optimizing your analytical methods.

Core Principles of PCB-70 Extraction

The successful extraction of PCB-70 from any matrix is governed by its physicochemical properties. As a nonpolar, lipophilic compound, it has low solubility in water and a high affinity for organic matrices and solvents. The fundamental principle of extraction is to use a solvent system that can effectively overcome the matrix-analyte interactions and solubilize the PCB-70, allowing for its separation from the sample matrix.

The entire analytical workflow, from sample preparation to final analysis, is a series of steps where errors can be introduced. A systematic approach is crucial for identifying and resolving issues.

Analytical_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample_Collection Sample Collection & Homogenization Spiking Spike with Surrogate Standards Sample_Collection->Spiking Crucial for QC Extraction Matrix-Specific Extraction (Soxhlet, PFE, etc.) Spiking->Extraction Concentration Solvent Reduction Extraction->Concentration Potential Analyte Loss Cleanup Removal of Interferences (e.g., Florisil, Silica Gel, Acid Cleanup) Concentration->Cleanup IS_Addition Addition of Internal Standard Cleanup->IS_Addition Prepare for Injection GC_Analysis GC-ECD or GC-MS Analysis IS_Addition->GC_Analysis Quantification Data Quantification & Review GC_Analysis->Quantification

Caption: General workflow for the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter during your analysis of this compound.

Category 1: Low Extraction Recovery

Question: I'm experiencing consistently low recovery of PCB-70 from my soil/sediment samples. What are the likely causes?

Answer: Low recovery is a common issue and can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:

  • Inadequate Solvent Polarity and Contact Time:

    • Expertise & Experience: PCB-70 is highly nonpolar. The chosen solvent must effectively penetrate the sample matrix and solubilize the analyte. For dry solid samples, a nonpolar solvent like hexane mixed with a more polar solvent like acetone (e.g., 1:1 hexane/acetone) is often effective.[3] The acetone helps to displace water from the sample matrix, allowing the hexane to better interact with the PCBs.

    • Troubleshooting:

      • Ensure your sample is thoroughly mixed with a drying agent like anhydrous sodium sulfate to form a free-flowing powder, which increases the surface area for extraction.[4]

      • For methods like Soxhlet extraction, ensure the cycle time is sufficient for exhaustive extraction, which can be 16-24 hours.[5] For newer techniques like Pressurized Fluid Extraction (PFE), you may need to optimize the temperature and number of extraction cycles.[6]

  • Matrix Effects and Analyte Sequestration:

    • Expertise & Experience: "Weathered" or aged samples can be particularly challenging.[7][8][9] Over time, PCBs can become sequestered within the micropores of the soil's organic matter, making them less accessible to the extraction solvent.

    • Troubleshooting:

      • Increase the extraction temperature and pressure (if using PFE) to improve solvent penetration and desorption of the analyte from the matrix. PFE methods often use temperatures between 100-180°C.[10]

      • Consider using a more aggressive extraction technique. While ultrasonic extraction is available, it can sometimes yield inconsistent results.[11] Soxhlet and PFE are generally considered more robust for difficult matrices.[5][10]

  • Analyte Loss During Solvent Evaporation:

    • Expertise & Experience: Tetrachlorobiphenyls are semi-volatile. Significant analyte loss can occur during the concentration step if not performed carefully.

    • Troubleshooting:

      • Avoid evaporating the extract to complete dryness.

      • Use a "keeper" solvent, such as a small amount of a less volatile solvent like toluene or n-tetradecane, before the final evaporation step to minimize the loss of more volatile analytes.[12]

      • Evaporation using a gentle stream of nitrogen is generally preferred over rotary evaporation for small final volumes to prevent loss.[12]

Question: My surrogate standard recoveries are also low. What does this indicate?

Answer: Low surrogate recovery is a critical indicator that the issue lies within the sample preparation, extraction, or cleanup process, and not just with the sample matrix itself.

  • Trustworthiness: Surrogate standards (e.g., Tetrachloro-m-xylene or Decachlorobiphenyl) are compounds chemically similar to the analyte of interest but not expected to be present in the sample.[3][13] They are added to every sample, blank, and control before extraction. Their recovery is a direct measure of the efficiency of your method for that specific sample.

  • Troubleshooting Steps:

    • Verify Spiking Procedure: Ensure the surrogate spiking solution is being added correctly and that the solvent is compatible with the sample matrix.

    • Re-evaluate Extraction Conditions: As discussed above, incomplete extraction is a primary cause. Re-examine your solvent choice, extraction time, and temperature.

    • Check for Loss During Cleanup: Some cleanup procedures can lead to analyte loss if not optimized. For example, overly aggressive acid cleanup or elution with an incorrect solvent volume from a silica gel or Florisil column can result in the loss of your target analytes and surrogates.

    • Sample Matrix Interference: In some complex biological matrices, lipids and other co-extracted materials can interfere with the extraction process.[14] An appropriate cleanup step, such as gel permeation chromatography (GPC) or a sulfuric acid/potassium permanganate cleanup, is essential.[13][15]

Troubleshooting_Low_Recovery Start Problem: Low PCB-70 Recovery Check_Surrogate Are Surrogate Recoveries Low? Start->Check_Surrogate Yes_Surrogate_Low YES Check_Surrogate->Yes_Surrogate_Low No_Surrogate_OK NO Check_Surrogate->No_Surrogate_OK Extraction_Issue Investigate Extraction & Cleanup Yes_Surrogate_Low->Extraction_Issue Matrix_Issue Investigate Matrix-Specific Effects No_Surrogate_OK->Matrix_Issue Solvent_Choice Inadequate Solvent Polarity or Volume? Extraction_Issue->Solvent_Choice Extraction_Params Suboptimal Time, Temp, or Pressure? Extraction_Issue->Extraction_Params Evaporation_Loss Loss During Solvent Concentration? Extraction_Issue->Evaporation_Loss Cleanup_Loss Loss During Extract Cleanup Step? Extraction_Issue->Cleanup_Loss Aged_Sample Is the sample 'weathered' or high in organic carbon? Matrix_Issue->Aged_Sample Coelution Potential Co-elution with an Interferent? Matrix_Issue->Coelution Instrument_Cal Verify Instrument Calibration and Sensitivity Matrix_Issue->Instrument_Cal

Caption: A logical guide to troubleshooting low recovery of PCB-70.

Category 2: Matrix Interferences & Poor Reproducibility

Question: I am seeing a lot of interfering peaks in my chromatogram, making integration difficult. How can I clean up my extract?

Answer: Matrix interferences are common, especially with complex samples like fatty tissues, sludge, or soils with high organic content.[15] Effective cleanup is essential for accurate quantification.

  • Authoritative Grounding: EPA Method 8082A provides guidance on cleanup procedures.[13][15] The choice of cleanup method depends on the nature of the interferences.

    • For Fatty Samples (e.g., biological tissues):

      • Gel Permeation Chromatography (GPC): This is a size-exclusion technique that effectively separates the large lipid molecules from the smaller PCB analytes.

      • Sulfuric Acid/Potassium Permanganate Cleanup (EPA Method 3665): This is a destructive cleanup method that oxidizes many interfering organic compounds.[13][15] It is highly effective for removing lipids but will also destroy other classes of compounds, so it is not suitable if you are analyzing for pesticides in the same extract.

    • For General Interferences (e.g., pigments from soil):

      • Adsorption Chromatography: Using columns packed with silica gel or Florisil can effectively remove polar interferences. The PCBs are eluted with a nonpolar solvent like hexane, while the polar interferences are retained on the column.

      • Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference. This can be removed by passing the extract through a column of activated copper powder.

Table 1: Common Extraction and Cleanup Methods for PCB-70

MethodPrincipleBest ForKey Considerations
Soxhlet Extraction (EPA 3540C) Exhaustive solid-liquid extraction with a solvent reflux system.[16]Solid matrices (soil, sediment, tissue), especially those that are difficult to extract.[5]Time-consuming (16-24 hrs), requires large solvent volumes.[5]
Pressurized Fluid Extraction (PFE) (EPA 3545A) Extraction with solvents at elevated temperatures and pressures.[10]Solid matrices. Much faster and uses less solvent than Soxhlet.[10]Requires specialized equipment. Optimization of temperature, pressure, and time is crucial.
Solid-Phase Extraction (SPE) (EPA 3535A) Partitioning of analytes between a solid sorbent and a liquid phase.Aqueous samples, extract cleanup.[11]Sorbent and elution solvent must be carefully selected. Can be prone to clogging with high-particulate samples.
Sulfuric Acid Cleanup (EPA 3665) Destructive cleanup that oxidizes interfering organic compounds.[13]Extracts with high lipid content or other oxidizable interferences.Will destroy other analyte classes like organochlorine pesticides.

Question: My results are not reproducible between replicate samples. What should I check?

Answer: Poor reproducibility points to variability in your sample handling or analytical procedure.

  • Sample Homogeneity: This is especially critical for solid samples. Ensure your sample is thoroughly homogenized before taking subsamples for extraction. Inconsistent distribution of contaminants will lead to variable results.

  • Consistent Extraction Procedure: Every step of the extraction and cleanup process must be performed identically for all samples. This includes extraction times, solvent volumes, and evaporation conditions.

  • Instrumental Stability: Check the stability of your GC system.

    • Internal Standard Response: The response of your internal standard (added just before analysis) should be consistent across all samples in the batch. A drifting internal standard response suggests an issue with the injection or detector.

    • Calibration Check: Run a continuing calibration verification (CCV) standard at regular intervals to ensure the instrument's response remains within acceptable limits.

Experimental Protocols

Protocol 1: Generic Pressurized Fluid Extraction (PFE) for Soil

This protocol is a starting point and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation:

    • Weigh approximately 10 g of a homogenized soil sample.

    • Mix the sample with an equal amount of diatomaceous earth or anhydrous sodium sulfate until a uniform, free-flowing powder is obtained.

    • Spike the sample with a known amount of surrogate standard solution (e.g., 100 µL of 1 µg/mL tetrachloro-m-xylene).

  • Extraction Cell Loading:

    • Load the prepared sample into an appropriate-sized PFE extraction cell.

  • PFE Instrument Parameters (Example):

    • Solvent: Hexane:Acetone (1:1, v/v)

    • Temperature: 120 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

  • Post-Extraction:

    • Collect the extract.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a controlled nitrogen evaporation system.

    • Proceed to the cleanup step.

References

  • SciSpace. (n.d.). Optimizing Solvent Extraction of PCBs from Soil. Retrieved from [Link]

  • University of Waterloo. (2009, August 4). Optimizing Solvent Extraction of PCBs from Soil. UWSpace. Retrieved from [Link]

  • Bibliothèque et Archives Canada. (n.d.). Optimizing Solvent Extraction of PCBs from Soil. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dechlorination of 2,3,5,6-tetrachlorobiphenyl by a phototrophic enrichment culture. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment. PubMed Central. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. PubMed Central. Retrieved from [Link]

  • Federal Register. (2021, October 22). Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • Manko, Gold, Katcher & Fox LLP. (2022, January 14). EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 26). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]

  • ResearchGate. (2018, February 12). What is the reason of loss in volume reduction before GC analysis, nitrogen stream or rotary?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Surrogate standards for the determination of individual polychlorinated biphenyls using high-resolution gas chromatography with electron capture detection. Analytical Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3545A: Pressurized Fluid Extraction (PFE). Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Agilent Technologies. (2025, January 16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

  • SID. (n.d.). A New Method for Determination of Polychlorinated Biphenyls (PCBs) in Water Samples by Switchable Hydrophilicity Solvent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

  • CPAChem. (n.d.). PCBs Surrogate Standard Solution 1 component (EPA.... Retrieved from [Link]

  • Chromatography Forum. (2009, June 26). PCB analysis GC/MS. Retrieved from [Link]

  • CABI Digital Library. (2018, January 3). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Retrieved from [Link]

  • vscht.cz. (n.d.). Pressurized liquid extraction in determination of polychlorinated biphenyls and organochlorine pesticides in fish samples. Retrieved from [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pcb 77. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 3540C: Soxhlet Extraction. Retrieved from [Link]

  • LSP Association. (n.d.). Analyzing PCBs in Source Materials and Environmental Media: Soil, Water and Air. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pcb 47. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2,3',5',6-Tetrachlorobiphenyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for analytical chemists and researchers encountering peak shape anomalies with 2,3',5',6-Tetrachlorobiphenyl (commonly identified as PCB 73 ).[1][2][3]

Analyte Profile:

  • Chemical Name: this compound[1][2][4][5][6][7]

  • IUPAC ID: PCB 73 (Note: Numbering can vary by convention; verify via CAS 74338-23-1 )[1][2][3]

  • Structural Feature: Di-ortho substitution (2, 6 positions).[1][2][3] This forces the biphenyl rings into a non-planar configuration, significantly affecting its interaction with stationary phases compared to coplanar (dioxin-like) PCBs.[1][2][3]

  • Critical Issue: Poor peak shape (tailing, fronting, splitting) compromises quantification limits (LOQ) and resolution from co-eluting congeners.[2][3]

Part 1: Diagnostic Logic Tree

Before adjusting hardware, identify the specific nature of the peak distortion. Use the logic flow below to isolate the root cause.

TroubleshootingPCB73 Start Identify Peak Defect Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting (Shark Fin Shape) Start->Fronting Splitting Peak Splitting (Double Apex) Start->Splitting ActiveSites Active Sites (Silanol Interactions) Tailing->ActiveSites Overload Column Overload (Mass > Phase Capacity) Fronting->Overload SolventMismatch Solvent Polarity Mismatch (Solvent vs. Phase) Fronting->SolventMismatch InstallIssue Dead Volume (Poor Column Cut/Install) Splitting->InstallIssue Focusing Poor Solvent Focusing (Temp too high?) Splitting->Focusing LinerCheck Check Inlet Liner (Dirty or non-deactivated?) ActiveSites->LinerCheck Step 1 ColumnHead Column Contamination (Non-volatile residue) ActiveSites->ColumnHead Step 2

Figure 1: Diagnostic logic for identifying the root cause of peak shape distortions in GC-ECD/MS analysis of PCBs.

Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: Why does PCB 73 (2,3',5',6-TeCB) tail more than other congeners in my mix?

The Mechanism: While PCBs are generally considered non-polar and stable, the di-ortho substitution (chlorines at 2 and 6) creates steric hindrance that prevents the rings from becoming coplanar.[1] This exposes the biphenyl backbone to non-specific adsorption if the system is not perfectly deactivated.

  • Root Cause: "Active sites" (free silanol groups -Si-OH) in the liner or at the head of the column form weak hydrogen bonds with the analyte, delaying a fraction of the molecules.

  • Immediate Fix:

    • Liner Selection: Switch to a single taper liner with wool (deactivated).[2][3] The wool promotes vaporization, while the taper limits interaction with the metal seal.

    • Column Trimming: Non-volatile matrix residue accumulates at the column inlet, creating a new "active" stationary phase. Trimming 10–20 cm usually restores peak shape.[2][3]

Q2: My peak looks like a "shark fin" (fronting). Is my column degrading?

The Mechanism: Fronting is rarely due to degradation; it is almost always a mass overload issue.

  • Explanation: When the mass of PCB 73 injected exceeds the capacity of the stationary phase, the molecules "flood" the column. The concentration in the mobile phase becomes higher than in the stationary phase at the front of the band, causing it to move faster than the tail.

  • Corrective Action:

    • Dilute the sample by 1:10 and re-inject. If the peak shape becomes symmetrical, it was overload.[8]

    • Increase Split Ratio: If using splitless injection, switch to a pulsed splitless or increase the split ratio to reduce the mass on-column.

Q3: I see a "double peak" or shoulder for PCB 73. Is it co-elution?

The Mechanism: It could be co-elution, but if the split is distinct, it is likely a solvent focusing error (Reverse Solvent Effect).

  • Solvent Mismatch: If you are injecting a solvent (e.g., Isooctane) that is not compatible with the initial oven temperature or column polarity, the solvent may pool at the column head, causing the analyte to partition unevenly.

  • Dead Volume: A poor column cut (jagged edge) or improper installation depth in the injector creates a turbulent eddy, splitting the sample band before it enters the column.

Q4: Which congeners co-elute with 2,3',5',6-TeCB?

Co-elution depends heavily on the column phase.[1][2] See the comparison below for standard phases.

Column PhasePolarityPotential Co-eluting CongenersResolution Strategy
5% Phenyl (e.g., DB-5MS, Rtx-5)Non-PolarPCB 52, PCB 69Standard screening column; may require MS deconvolution.[1][2][3]
HT-8 / PCB Phases Mid-PolarPCB 62Optimized for PCB separation; better resolution for ortho-congeners.[1][2][3]
Cyanopropyl (e.g., DB-1701)PolarLess co-elutionUse as a confirmatory column (dual-column analysis).[1][2][3]
Part 3: Validated Maintenance Protocols
Protocol A: The "Inlet Hygiene" Reset

Use this when tailing factors exceed 1.5.

  • Cool Down: Lower Injector to <50°C and Oven to <40°C.

  • Remove Liner: Discard the old liner and O-ring.[2][3] Do not attempt to clean liners for trace PCB analysis.

  • Clean Inlet Body: Use a cotton swab soaked in Dichloromethane (DCM) to scrub the inside of the metal injection port.

  • Install New Liner: Insert a fresh, deactivated single-taper liner (with wool if analyzing dirty matrices).[1][2][3]

  • Leak Check: Pressurize the inlet and verify no pressure decay.

Protocol B: Column Trimming (The "Gold Standard" Fix)

Use this when Protocol A fails to fix tailing or splitting.

  • Measure: Pull out the column from the injector side.

  • Score: Use a ceramic wafer to score the polyimide coating gently (do not saw).[3]

  • Break: Snap the column away from the score.

  • Inspect: Use a 20x magnifier.[2][3][9] The cut must be perfectly flat (90°).

    • Ragged edges = Active sites (Tailing).[2][3]

    • Angled cut = Flow turbulence (Splitting).[1][2][3]

  • Install: Consult your GC manual for the specific insertion depth (e.g., 4-6 mm past the ferrule). Accuracy here is critical.

Part 4: References & Authority
  • United States Environmental Protection Agency (EPA). (2010).[2][3] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2]Link

    • Citation Context: Establishes the acceptance criteria for peak resolution and handling of co-eluting congeners.

  • Restek Corporation. (2024).[2][3] Troubleshooting GC Peak Shape Issues.Link

    • Citation Context: Provides the mechanistic basis for "active site" tailing and the importance of column trimming.

  • Agilent Technologies. (2016).[2][3] GC Troubleshooting Series: Tailing Peaks.Link

    • Citation Context: Validates the "Reverse Solvent Effect" and inlet maintenance protocols.

  • National Institutes of Health (PubChem). (2025).[2][3] this compound Compound Summary.Link[1][2][3]

    • Citation Context: Confirmation of chemical structure and physical properties affecting elution.[3]

Sources

minimizing contamination in 2,3',5',6-Tetrachlorobiphenyl trace analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace PCB Analysis Subject: Minimizing Contamination in 2,3',5',6-Tetrachlorobiphenyl (PCB 59) Analysis Ticket ID: PCB-TRC-59-SUP Escalation Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Trace Analysis Support Hub

Hello. I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely accessing this guide because you are seeing persistent background noise, ghost peaks, or inconsistent blank data in your quantification of This compound (PCB 59) .

In trace analysis (< 10 pg/L), contamination is not an accident; it is an environmental constant we must actively engineer out of the system. PCB 59 is a tetra-chlorinated congener.[1] Because tetra-PCBs were major components of historical mixtures like Aroclor 1242 and 1248, they are ubiquitous in laboratory air, older building sealants, and even standard-grade solvents.[1]

This guide is structured to isolate and eliminate these vectors.

Module 1: The Pre-Analytical Environment (Lab Hygiene)

The Problem: Most "unexplained" contamination comes from the laboratory environment itself. PCBs are semi-volatile; they cycle through heating and cooling systems and deposit on surfaces.[1]

Troubleshooting Protocol: The "Clean Zone" Audit

  • Q: My method blank has a persistent peak at the PCB 59 retention time. Is it the solvent?

    • A: Before blaming the solvent, check the air. If your lab has older fluorescent light ballasts or elastic floor sealants, they may be off-gassing PCBs.[1]

    • Action: Perform a "Passive Air Blank." Leave a chemically cleaned Petri dish with a solvent-wetted filter paper exposed on your benchtop for 4 hours. Extract and analyze. If you see PCB 59, your lab air is the source.[1]

  • Q: Can I use standard nitrile gloves?

    • A: No. Phthalates and other plasticizers in standard gloves can interfere with MS signals, and some manufacturing lines have cross-contamination.[1]

    • Action: Switch to unpowdered, accelerator-free nitrile gloves designated for trace organic analysis. Never touch the outside of a vial septum with gloves; the transfer of oils is immediate.

Module 2: Sample Preparation & Glassware (The Critical Vector)

The Problem: Glass has active sites that hold onto organic molecules. Standard washing (detergent + water) is insufficient for trace PCBs.[1] It removes bulk soil but leaves a monolayer of organic residue.

Technical Directive: The Muffle Furnace Protocol For trace analysis (EPA Method 1668C standards), chemical cleaning is not enough.[1] You must use thermal mineralization.[1]

Step-by-Step Glassware Preparation:

  • Solvent Rinse: Rinse glassware with Acetone to remove water, followed by Toluene to solvate aromatics.[1]

  • Acid Wash: Soak in 10% Nitric Acid for 4 hours (removes inorganic active sites).[1]

  • The Kiln Step (Crucial): Bake glassware in a muffle furnace at 450°C for 4 hours .

    • Scientific Logic:[2][3][4] At this temperature, all organic carbon (including stubborn PCBs) is mineralized to CO2 and ash.[1] Solvent washing cannot achieve this.[1]

  • Foil Seal: Remove glassware with metal tongs (no gloves touching glass) and immediately cap with aluminum foil (dull side down) that has been solvent-rinsed.[1]

Data Table: Solvent Grade Impact on Background Noise

Solvent GradePCB Background (pg/L)Suitability for Trace Analysis
HPLC Grade50 - 200Unsuitable (High false positives)
Pesticide Grade10 - 50Marginal (Requires distillation)
Trace Organic / Dioxin Grade < 2 Required

Module 3: Instrumental Analysis (GC-MS/ECD)

The Problem: The instrument is often a concentrator of contamination. PCB 59 is a tetra-PCB; it boils at a moderate temperature, making it prone to "carryover hysteresis"—where it sticks to the inlet liner and slowly bleeds off during subsequent runs.[1]

Visualizing the Contamination Pathway

The following diagram illustrates the critical control points where contamination enters the GC flow path.

ContaminationPath Sample Sample Matrix Liner Inlet Liner (Adsorption Site) Sample->Liner Injection Septum Septum (Bleed Source) Septum->Liner Thermal Desorption Liner->Liner Carryover (Hysteresis) Column Analytical Column (Phase Bleed) Liner->Column Analyte Transfer Detector MS/ECD Detector Column->Detector Elution

Figure 1: Critical Control Points in GC-MS Analysis. Red arrows indicate contamination feedback loops.

Troubleshooting FAQs: Instrument Specifics

  • Q: I see a "hump" in the baseline near PCB 59. Is this contamination?

    • A: This is likely Column Bleed or Septum Bleed , not necessarily external PCB contamination.[1]

    • Diagnosis: Check the mass spectrum.[2]

      • Siloxanes (Septum/Column): Ions at m/z 73, 207, 281.[1]

      • PCB 59: Molecular ion cluster at m/z 290/292 (M+ and M+2).[1]

    • Fix: Use low-bleed "MS-Certified" septa and change the inlet liner every 20-30 injections.

  • Q: How do I eliminate carryover from high-concentration samples?

    • A: If you run a high-level sample (e.g., Aroclor standard), the next 3 runs are suspect.[1]

    • Protocol: Implement a "Solvent Wash Method" between samples. This method should have a rapid ramp to 300°C and hold for 10 minutes with a high split ratio (100:1) to bake out the inlet.

References & Authoritative Grounding

  • U.S. Environmental Protection Agency. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][5][6] Washington, D.C.[1]

    • Relevance: Establishes the requirement for thermal cleaning of glassware and defines "blank" acceptance criteria.

  • Centers for Disease Control and Prevention (CDC). (2018).[1] Laboratory Procedure Manual: PCBs and Persistent Pesticides in Serum.[1]

    • Relevance: Provides protocols for minimizing background interference in biological matrices.

  • National Institute of Standards and Technology (NIST). (2021). Standard Reference Materials for Environmental Analysis.[1]

    • Relevance: Validates the use of specific solvent grades and reference standards for trace analysis.

For further assistance, please upload your chromatogram files (specifically the m/z 290 and 292 channels) to the secure portal for review.

Sources

Technical Support Center: Quality Control for 2,3',5',6-Tetrachlorobiphenyl (PCB-74) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB-74). This guide is designed for researchers, analytical chemists, and professionals in drug development who require robust and reliable methods for the quantification of this specific PCB congener. Here, we synthesize field-proven insights and established protocols to help you navigate the complexities of PCB analysis, ensuring data of the highest quality and integrity.

The analysis of Polychlorinated Biphenyls (PCBs) is inherently challenging due to their persistence, the complexity of environmental and biological matrices, and the presence of 209 different congeners.[1][2] this compound (PCB-74) is one of these congeners, and its accurate measurement demands meticulous attention to quality control at every stage of the analytical process.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and concepts that form the bedrock of a successful PCB-74 analysis.

Q1: What are the primary analytical techniques for this compound (PCB-74) analysis?

A: The gold standard for PCB analysis is Gas Chromatography (GC) coupled with a sensitive detector. The most common choices are:

  • Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive and selective technique for halogenated compounds like PCBs. EPA Method 8082A is a widely adopted standard that employs GC-ECD.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior selectivity and definitive identification of congeners based on their mass-to-charge ratio, which is crucial for complex mixtures or when co-elution is a concern. Isotope Dilution Mass Spectrometry (IDMS) using ¹³C-labeled standards provides the highest level of accuracy and precision.[4][5]

Q2: What are the essential Quality Control (QC) samples for a PCB analysis run?

A: A robust QC framework is non-negotiable for producing defensible data. Each analytical batch should include:

  • Method Blank (MB): A clean matrix sample processed identically to the experimental samples. It is used to monitor for contamination introduced during the entire analytical procedure.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of PCB-74 and other target analytes. The LCS assesses the overall method performance and accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of an actual sample are spiked with a known concentration of analytes. The MS/MSD pair is used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.[6]

  • Surrogates: Compounds that are chemically similar to the analytes but not expected to be present in the samples (e.g., Tetrachloro-m-xylene, Decachlorobiphenyl). They are added to every sample, blank, and standard before extraction to monitor the efficiency of the sample preparation and analysis for each individual sample.[3]

Q3: Why are isotopically labeled standards essential for the highest accuracy?

A: Isotopically labeled standards, such as ¹³C₁₂-PCB-74, are the cornerstone of the isotope dilution technique. Here's why they are critical:

  • Correction for Sample Loss: These standards are added to the sample at the very beginning of the workflow. Because they are chemically identical to the native analyte, they behave the same way during extraction, cleanup, and injection. Any analyte loss during these steps will be mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to its labeled counterpart, we can accurately correct for these losses, leading to a highly precise quantification.[4][5][7]

  • Unambiguous Identification: In GC-MS, the labeled standard will have a distinct, higher mass than the native compound but will elute at the same retention time, providing an internal reference that confirms the identity of the target analyte peak.

Q4: What is "matrix interference" and how can it be mitigated?

A: Matrix interference occurs when extraneous components in the sample (e.g., lipids, proteins, humic acids) co-extract with the target analyte and disrupt its detection or quantification.[8] This can lead to signal suppression or enhancement, causing inaccurate results.[8]

  • Causality: PCBs are lipophilic and tend to be extracted along with fats and oils from biological and environmental samples. These co-extracted lipids can contaminate the GC inlet and column, interfere with the detector, and cause chromatographic issues.

  • Mitigation Strategies:

    • Thorough Sample Cleanup: This is the most critical step. Techniques like Gel Permeation Chromatography (GPC), Florisil chromatography, or acid/base partitioning are used to separate PCBs from interfering compounds.[9] For highly contaminated samples, a sequential sulfuric acid/potassium permanganate cleanup (as in EPA Method 3665) can be very effective at destroying organic interferences.[3]

    • Selective Detection: Using GC-MS, especially in Selected Ion Monitoring (SIM) mode, allows the detector to focus only on specific mass fragments of PCB-74, effectively filtering out the signal from many co-eluting matrix components.

    • Matrix-Matched Calibration: Preparing calibration standards in an extract of a "clean" matrix that is similar to the samples can help compensate for consistent matrix effects.

Troubleshooting Guide for GC-Based PCB-74 Analysis

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Potential Cause Explanation & Causality Step-by-Step Solution
Active Sites in Inlet/Column Hydroxyl (-OH) groups on undeactivated glass surfaces in the inlet liner or exposed silica at the head of the column can interact with the analyte, causing peak tailing.1. Check the Inlet Liner: Replace the liner with a new, deactivated one. Using a liner with glass wool can trap non-volatile residues but can also be a source of activity if not properly deactivated.[10] 2. Column Maintenance: Perform column bakeout according to the manufacturer's instructions to remove contaminants. If tailing persists, trim 10-20 cm from the front of the column to remove non-volatile residues and active sites.
Column Contamination Accumulation of non-volatile matrix components on the column can degrade the stationary phase and lead to poor peak shape and loss of resolution.1. Solvent Rinse: Disconnect the column from the detector and rinse it with appropriate solvents (consult manufacturer's guide). 2. Bakeout: After rinsing, condition the column by baking it out at its maximum isothermal temperature limit.[11]
Improper Column Installation If the column is not seated correctly in the injector or detector, it can create "dead volume," leading to peak broadening or tailing.1. Reinstall Column: Following the instrument manual, ensure the column is cut cleanly and inserted to the correct depth in both the injector and detector ports. Use new ferrules for a proper seal.[10]
Problem 2: Low or Inconsistent Analyte Response
Potential Cause Explanation & Causality Step-by-Step Solution
System Leaks A leak in the carrier gas flow path (e.g., at the septum, inlet fittings, or column connections) will reduce the amount of analyte transferred onto the column and to the detector.1. Check the Septum: A worn or cored septum is a common source of leaks. Replace it regularly.[12] 2. Perform Leak Check: Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector.[11]
Contaminated Syringe Residue from previous injections or matrix components can build up in the syringe, leading to inaccurate injection volumes or analyte adsorption.1. Clean the Syringe: Rinse the syringe thoroughly with multiple solvents of varying polarity. 2. Replace if Necessary: If cleaning does not resolve the issue, replace the syringe.[11]
Injector Discrimination The injection temperature may be too low for efficient volatilization of PCB-74 or too high, causing analyte degradation.1. Optimize Temperature: Analyze a standard at various injector temperatures (e.g., 250°C, 275°C, 300°C) to find the optimal setting that provides the best response without degradation.
Detector Malfunction (ECD) ECDs are sensitive to contamination. Contaminants can coat the radioactive source, reducing its ability to generate a stable electron flow and thus lowering sensitivity.1. Perform Detector Bakeout: Increase the detector temperature to its maximum recommended limit (while ensuring no column flow) for several hours to drive off contaminants. 2. Check Makeup Gas: Ensure the makeup gas is of high purity and flowing at the correct rate.
Problem 3: Baseline Instability (Noise, Drift, or Wander)
Potential Cause Explanation & Causality Step-by-Step Solution
Column Bleed At high temperatures, the stationary phase of the GC column can slowly degrade and elute, causing a rising baseline, particularly during temperature programming.1. Condition the Column: Bake the column at its upper-temperature limit for several hours to remove volatile contaminants and stabilize the phase.[11] 2. Check Gas Purity: Oxygen and moisture in the carrier gas can accelerate column bleed. Ensure high-purity gas and install/replace carrier gas purifiers.
Contaminated Gas Supply Impurities in the carrier or detector gases can create a noisy or elevated baseline.1. Verify Gas Purity: Use ultra-high purity (UHP) grade gases. 2. Install/Replace Traps: Use moisture, oxygen, and hydrocarbon traps on all gas lines entering the GC.
Leaks A small, persistent leak can introduce air into the system, leading to a noisy and wandering baseline due to the detector's response to oxygen.1. Systematic Leak Check: Perform a thorough leak check of the entire flow path with an electronic leak detector. Pay close attention to the column fittings at the injector and detector.[12]
Visualized Workflow and Data Management

To ensure a self-validating system, every analytical batch must follow a logical workflow with integrated QC checks.

General Analytical Workflow for PCB-74

The following diagram illustrates a typical workflow from sample preparation to final data analysis, highlighting the critical QC injection points.

PCB_Analysis_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis GC-ECD/MS Analysis cluster_data Data Processing & Reporting Sample 1. Receive Sample Spike 2. Spike with Surrogates & Labeled Standards (¹³C-PCB-74) Extract 3. Solvent Extraction (e.g., Soxhlet, LLE) Cleanup 4. Extract Cleanup (GPC, Florisil, Acid Wash) Concentrate 5. Concentrate & Solvent Exchange Cal 6. Instrument Calibration (5-point Curve) QC_Inject 7. QC Sequence Injection (Blank, LCS) Concentrate->QC_Inject Cal->QC_Inject Sample_Inject 8. Sample Injection QC_Inject->Sample_Inject CCV 9. Continuing Calibration Verification (CCV) Sample_Inject->CCV Every 10-20 Samples CCV->Sample_Inject Integrate 10. Peak Integration & Quantification CCV->Integrate Review 11. QC Data Review (Check against limits) Integrate->Review Report 12. Final Report Generation Review->Report

Caption: End-to-end workflow for PCB-74 analysis with key QC checkpoints.

Table of Measurement Quality Objectives (MQOs)

The following table provides typical acceptance criteria for QC samples, based on guidelines like the EPA SW-846 methods. Laboratories should establish their own control limits based on historical performance.

QC Parameter QC Sample Acceptance Criteria Purpose
Contamination Method Blank (MB)Less than the Reporting Limit (< RL)Monitors for contamination during preparation and analysis.[6]
Accuracy Laboratory Control Sample (LCS)70-130% RecoveryAssesses the accuracy of the entire analytical method.
Matrix Effects Matrix Spike (MS)40-140% RecoveryEvaluates the accuracy in a specific sample matrix.[6]
Precision Matrix Spike Duplicate (MSD)≤ 25% Relative Percent Difference (RPD)Evaluates the precision in a specific sample matrix.[6]
Prep Efficiency Surrogate Standards30-150% RecoveryMeasures the efficiency of the extraction and cleanup for each sample.[6]
Instrument Stability Continuing Calibration Verification (CCV)Within ± 20% of True ValueVerifies the stability of the instrument's calibration over time.[3]
Step-by-Step Protocol: Sample Cleanup via Florisil Column

This protocol describes a common cleanup step for removing polar interferences from sample extracts prior to GC analysis.

Objective: To separate non-polar PCBs from polar matrix components like lipids and pigments.

Materials:

  • Glass chromatography column (1-2 cm ID)

  • Glass wool

  • Florisil (pesticide grade, activated by heating at 130°C for >16 hours)

  • Anhydrous sodium sulfate (baked at 400°C for >4 hours)

  • Hexane and Diethyl Ether (pesticide grade)

  • Concentrated sample extract (~1 mL)

Procedure:

  • Column Preparation:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of 10g of activated Florisil in hexane and pour it into the column.

    • Gently tap the column to settle the packing and ensure no air bubbles are present.

    • Add 1-2 cm of anhydrous sodium sulfate to the top of the Florisil layer. This protects the Florisil from residual moisture in the sample.

  • Pre-Elution:

    • Drain the hexane down to the top of the sodium sulfate layer. Crucially, do not let the column go dry at any point.

  • Sample Loading:

    • Carefully transfer the 1 mL concentrated sample extract onto the top of the column using a Pasteur pipette.

    • Rinse the sample vial with two small portions of hexane (~1 mL each) and add these rinsates to the column.

  • Elution:

    • Fraction 1 (PCBs): Place a clean collection flask under the column. Elute the column with 200 mL of hexane. This fraction will contain the PCBs.

    • Fraction 2 (Other Pesticides - Optional): If other analytes are of interest, elute with a second fraction of hexane/diethyl ether mixture. For PCB-only analysis, this step can be omitted.

  • Concentration:

    • Collect the eluate from Fraction 1.

    • Concentrate the eluate to a final volume of 1 mL using a nitrogen evaporator or rotary evaporator.

    • The sample is now ready for GC analysis.

Causality: Florisil is a polar adsorbent (magnesium silicate). Non-polar compounds like PCBs have weak interactions with the Florisil and are easily eluted with a non-polar solvent like hexane. Polar interfering compounds interact more strongly and are retained on the column, achieving effective separation.[9]

References
  • Payne, J., & Rajapakse, N. (2001). Microbial Dechlorination of 2,3,5,6-Tetrachlorobiphenyl under Anaerobic Conditions in the Absence of Soil or Sediment. Applied and Environmental Microbiology. [Link]

  • Cutter, L., Watts, J. E., Sowers, K. R., & May, H. D. (2001). Characterization of a Defined 2,3,5,6-Tetrachlorobiphenyl-ortho-Dechlorinating Microbial Community by Comparative Sequence Analysis of Genes Coding for 16S rRNA. Applied and Environmental Microbiology. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63105, 2,3,4,6-Tetrachlorobiphenyl. PubChem. [Link]

  • U.S. Environmental Protection Agency. (2008). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38875, 2,2',3,5'-Tetrachlorobiphenyl. PubChem. [Link]

  • Berkaw, M., Sowers, K. R., & May, H. D. (1996). Dechlorination of 2,3,5,6-tetrachlorobiphenyl by a phototrophic enrichment culture. Applied and Environmental Microbiology. [Link]

  • Washington State Department of Ecology. (2013). Quality Assurance Project Plan: Polychlorinated Biphenyls (PCBs) in General Consumer Products. [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Gas Chromatograph Baseline Problems. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]

  • DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Chapter 2: Choosing the Correct Procedure. SW-846. [Link]

  • Yildiz, S., & Coskun, O. (2020). Electromagnetic Interference in Printed Circuit Board Design. International Journal of Circuits and Electronics. [Link]

  • Chromservis. (n.d.). PCB Standards and Standard Mixtures. [Link]

  • U.S. Environmental Protection Agency. (2025). How to Test for PCBs and Characterize Suspect Materials. [Link]

  • Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs). [Link]

  • Department of Toxic Substances Control. (n.d.). Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide. [Link]

  • ResearchGate. (2025). Analysis of PCB to find Trace Impedance by Method of Moment and Cross-talk Interference. [Link]

  • Mita, L., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]

  • Scribd. (n.d.). GC Troubleshooting. [Link]

  • Machado, J., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. PubMed. [Link]

  • MDPI. (2023). A Phaseless Source Reconstruction Method Based on Adam Optimization Algorithm Combined with Regularization. [Link]

  • Wellington Laboratories Inc. (n.d.). Individual PCBs: Mass-Labelled. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 63110, 2,3,4',6-Tetrachlorobiphenyl. PubChem. [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 508A: PCBs by GCECD. [Link]

  • Matric Group. (2021). EMC Design Guide for Printed Circuit Boards. Matric Blog. [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Advanced Analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB 116)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: 2,3',5',6-Tetrachlorobiphenyl (PCB 116) Primary Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Quality Control (Impurity Profiling).

Executive Summary

The accurate quantification of this compound (PCB 116) presents a unique analytical challenge. As a tri-ortho substituted congener, PCB 116 exhibits significant steric hindrance (atropisomerism), distinguishing its biological activity and chromatographic behavior from coplanar, dioxin-like PCBs.

Traditionally, High-Resolution Mass Spectrometry (HRMS) (e.g., EPA Method 1668C) has been the gold standard for congener-specific analysis. However, the high capital cost and operational complexity of magnetic sector instruments limit throughput.

This guide validates a "New Method" based on Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We compare this method directly against the HRMS standard and the legacy GC-ECD method, demonstrating that GC-MS/MS offers equivalent sensitivity and superior selectivity for routine analysis in complex matrices, compliant with EU Regulation 644/2017 .

Technical Background: The PCB 116 Challenge

PCB 116 (


) is a tetrachlorobiphenyl. Its specific substitution pattern (2,3',5',6) places three chlorine atoms in the ortho positions.
  • Steric Hindrance: The bulky ortho chlorines prevent the two phenyl rings from rotating into a coplanar orientation. This reduces its affinity for the Aryl Hydrocarbon Receptor (AhR) compared to "dioxin-like" PCBs but increases its neurotoxic potential via ryanodine receptor activation.

  • Chromatographic Co-elution: On standard non-polar columns (e.g., 5% phenyl methyl siloxane), PCB 116 frequently co-elutes with other tetrachloro- congeners. Accurate validation requires specific stationary phases (e.g., HT8-PCB or Rtx-PCB) or mass-selective resolution.

Methodological Comparison

The following table contrasts the proposed GC-MS/MS method against established alternatives.

FeatureNew Method: GC-MS/MS (Triple Quad) Gold Standard: GC-HRMS (EPA 1668C) Legacy: GC-ECD (EPA 8082)
Detection Principle Multiple Reaction Monitoring (MRM)Magnetic Sector (SIM at >10,000 Res)Electron Capture (Non-specific)
Selectivity High: Filters matrix noise via precursor/product transitions.Ultra-High: Resolves isobaric interferences by exact mass.Low: Identifies based on retention time only.
Sensitivity (LOD) 0.5 - 1.0 pg/µL0.1 - 0.5 pg/µL5 - 10 pg/µL
Linearity Range

dynamic range

dynamic range

dynamic range
Throughput High (Robust source, fast scanning)Low (Frequent tuning required)High
Cost per Sample

(Moderate)

(Very High)
$ (Low)
Regulatory Status EU Reg 644/2017 (Confirmatory)EPA 1668C (Primary)EPA 8082 (Screening only)

Experimental Protocol: GC-MS/MS Validation

This protocol describes the validation of PCB 116 in a complex matrix (spiked sediment or biological tissue) to demonstrate "Fit-for-Purpose" status.

Reagents and Standards[1]
  • Native Standard: PCB 116 (Neat, >99% purity).

  • Internal Standard (Surrogate):

    
    -labeled PCB 116 (Cambridge Isotope Laboratories).
    
  • Cleanup: Acidified Silica Gel (44% w/w

    
    ).
    
Sample Preparation Workflow
  • Extraction: Weigh 5g sample. Spike with 2 ng

    
    -PCB 116. Extract using Pressurized Liquid Extraction (PLE) with Hexane:Acetone (1:1).
    
  • Cleanup: Pass extract through a multilayer silica column (Acid/Base/Neutral) to remove lipids and sulfur.

  • Concentration: Evaporate to near dryness under nitrogen; reconstitute in 20 µL Nonane containing injection internal standard (e.g.,

    
    -PCB 138).
    
Instrumental Parameters (GC-MS/MS)[1][2][3][4][5]
  • Instrument: Agilent 7000D or Thermo TSQ 9000.

  • Column: Phenomenex Zebron ZB-SemiVolatiles (30m x 0.25mm x 0.25µm) or Rtx-PCB for enhanced separation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Ionization: Electron Impact (EI) at 70 eV.

  • MRM Transitions (PCB 116):

    • Quantifier:

      
       (Loss of 
      
      
      
      )
    • Qualifier:

      
      
      
    • Collision Energy: Optimized to 25 eV.

Visualized Workflow

The following diagram illustrates the critical decision points and flow for the validation process.

AnalyticalWorkflow Sample Sample Matrix (Tissue/Sediment) Spike Spike: 13C-PCB 116 (Isotope Dilution) Sample->Spike Extract Extraction (PLE/Soxhlet) Hexane:Acetone Spike->Extract Equilibration Cleanup Cleanup (Acid Silica/Florisil) Extract->Cleanup Remove Lipids Instrument Analysis: GC-MS/MS (Triple Quad MRM) Cleanup->Instrument Conc. to 20uL DataProc Data Processing Ratio: Native/13C Instrument->DataProc Raw Data Validation Validation Check (EU 644/2017 Criteria) DataProc->Validation Calc Recovery Validation->Extract Fail (<60% Rec) Report Final Report Quantitation Validation->Report Pass

Caption: Step-by-step workflow for the isotope dilution analysis of PCB 116 using GC-MS/MS.

Validation Data & Results

The following data represents typical performance metrics obtained when validating GC-MS/MS against the HRMS reference method.

Linearity and Calibration

Calibration performed over a range of 0.5 pg/µL to 1000 pg/µL (7 points).

ParameterGC-MS/MS ResultAcceptance Criteria (EPA 1668C)Verdict

Value
0.9992

Pass
RF %RSD 4.2%

Pass
Weighting

N/AOptimal
Accuracy and Recovery (Spiked Sediment)

Samples spiked at 200 pg/g (n=5).

MethodMean Recovery (%)RSD (%)Trueness (Bias)
GC-MS/MS 94.5%3.8%-5.5%
GC-HRMS 98.2%2.5%-1.8%
GC-ECD 115.0%*12.4%+15.0%

*Note: GC-ECD shows positive bias due to co-eluting matrix interferences which the MS/MS filters out.

Sensitivity (Limit of Quantitation)

The LOQ is defined as the concentration producing a Signal-to-Noise (S/N) ratio of 10:1.

MethodLOQ (pg/g wet weight)Notes
GC-MS/MS 0.8 pg/gSufficient for regulatory compliance (EU Food/Feed).
GC-HRMS 0.2 pg/gRequired for ultra-trace background studies.

Discussion: Why Choose GC-MS/MS?

The "Selectivity" Argument

In the analysis of PCB 116, the primary enemy is not sensitivity, but chemical noise . Environmental matrices contain thousands of chlorinated compounds.

  • HRMS relies on extreme mass resolution (R > 10,000) to separate the analyte from background masses.[1]

  • GC-MS/MS uses the specific fragmentation pathway (

    
    ). Even if a matrix interference has the same mass as PCB 116 (292), it is statistically unlikely to fragment to exactly 222 at the same collision energy. This "double filtering" makes GC-MS/MS extremely robust for routine testing.
    
Biological Relevance

Because PCB 116 is a neurotoxic, non-dioxin-like PCB, the extreme femtogram-level sensitivity required for dioxins (WHO-TEQ calculations) is often unnecessary. The LOQ provided by GC-MS/MS (approx. 1 pg/g) is well below the threshold of toxicological concern for non-dioxin-like PCBs.

Conclusion

For the analysis of This compound , the validated GC-MS/MS method offers a superior balance of cost, speed, and selectivity compared to legacy GC-ECD and is a scientifically defensible alternative to GC-HRMS for regulatory compliance.

Recommendation:

  • Use GC-HRMS (EPA 1668C) if: You are conducting pristine environmental background studies requiring <0.1 pg/g detection.

  • Use GC-MS/MS (New Method) if: You are performing routine food safety, drug impurity, or toxicological screening where throughput and robustness are critical.

References

  • U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2] Washington, D.C. [Link]

  • European Commission. (2017).[3] Commission Regulation (EU) 2017/644 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs.[4][5][6] Official Journal of the European Union. [Link][4][5][7][8]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846 Update IV. [Link]

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for 2,3',5',6-Tetrachlorobiphenyl (PCB 73) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants like polychlorinated biphenyls (PCBs) is paramount. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for 2,3',5',6-Tetrachlorobiphenyl (PCB 73), offering insights into their selection and application in robust analytical workflows.

The Critical Role of Certified Reference Materials in PCB Analysis

This compound is one of 209 PCB congeners, a class of persistent organic pollutants (POPs) with significant environmental and health implications.[1] Accurate and precise measurement of individual PCB congeners is essential for environmental monitoring, toxicological studies, and human health risk assessments. Certified Reference Materials are the cornerstone of quality assurance in these analyses. Produced by accredited reference material producers, CRMs provide a benchmark for accuracy and reliability, enabling analysts to calibrate instruments, validate methods, and ensure the traceability and reproducibility of their results.[2] The use of CRMs is a fundamental requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025.

Comparative Analysis of this compound CRMs

The selection of an appropriate CRM is a critical first step in any quantitative analysis. Below is a comparison of commercially available CRMs for this compound from leading suppliers. While obtaining the full, lot-specific Certificate of Analysis (CoA) for each product requires purchase, this table summarizes key specifications typically provided. The CoA is a critical document that provides the certified concentration, its uncertainty, and a statement of metrological traceability.

Table 1: Comparison of Certified Reference Materials for this compound (PCB 73)

SupplierProduct CodeFormatConcentrationSolventPurityNotes
AccuStandard C-065NNeatNot ApplicableNot Applicable>99% (Typical)Certificate of Analysis available upon request.[3][4]
LGC Standards CIL-PCB-73-CNeatNot ApplicableNot Applicable>98% (Typical)Supplied by Cambridge Isotope Laboratories.[5]
Cambridge Isotope Laboratories PCB-65Solution35 µg/mLIsooctane≥98%
Wellington Laboratories PCB-73Solution50 µg/mLIsooctaneHigh PurityCertificate of Analysis provides detailed information.[6]

Note: The purity values listed are typical and may vary between lots. It is imperative to consult the Certificate of Analysis for the specific lot being used for the certified value and its associated uncertainty.

Alternative and Internal Standards

For enhanced accuracy and precision in quantitation, especially when using mass spectrometry-based methods, the use of isotopically labeled internal standards is highly recommended. These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at a known concentration before extraction and analysis. They help to correct for variations in extraction efficiency and instrument response.

A suitable isotopically labeled internal standard for this compound is 2,3,5,6-Tetrachlorobiphenyl-d6 . Several suppliers, including Cambridge Isotope Laboratories and Wellington Laboratories, offer a range of deuterated or ¹³C-labeled PCB congeners that can serve as excellent internal standards.[6][7] When selecting an internal standard, it is crucial to choose one that is not naturally present in the samples being analyzed and has a retention time close to, but chromatographically resolved from, the target analyte.

Experimental Workflow for PCB 73 Analysis in Environmental Matrices

The following section outlines a detailed, step-by-step methodology for the analysis of this compound in a sediment matrix, based on established protocols such as U.S. EPA Method 1628.[5] This workflow emphasizes the critical role of the CRM in achieving accurate and defensible results.

Caption: Workflow for the analysis of this compound in sediment.

Detailed Experimental Protocol

1. Sample Preparation and Extraction:

  • Homogenization: Sediment samples are freeze-dried to remove moisture and sieved to ensure homogeneity.

  • Internal Standard Spiking: A known amount of an appropriate isotopically labeled internal standard (e.g., 2,3,5,6-Tetrachlorobiphenyl-d6) is added to a pre-weighed aliquot of the homogenized sample. This step is crucial for correcting analyte losses during sample preparation and analysis.

  • Extraction: The spiked sample is extracted using a suitable technique such as Pressurized Fluid Extraction (PFE) or Soxhlet extraction. A common solvent mixture for PCB extraction is hexane:acetone (1:1, v/v).

2. Sample Cleanup:

  • Multilayer Silica Gel Column Chromatography: The crude extract is concentrated and subjected to cleanup using a multilayer silica gel column to remove interfering compounds. The column is typically packed with layers of neutral, acidic, and basic silica gel.

  • Fractionation: PCBs are eluted from the column with a non-polar solvent like hexane. Different solvent polarities can be used to separate PCBs from other classes of compounds if necessary.

3. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatography (GC): The cleaned extract is injected into a gas chromatograph equipped with a capillary column suitable for PCB congener separation (e.g., a DB-5ms or similar). The oven temperature program is optimized to achieve chromatographic separation of 2,3,5,6-Tetrachlorobiphenyl from other co-eluting congeners.

  • Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the native PCB 73 and its labeled internal standard are monitored to ensure high selectivity and sensitivity.

4. Calibration and Quantification:

  • Calibration Curve: A multi-point calibration curve is prepared by diluting the Certified Reference Material of this compound to a series of known concentrations. The internal standard is added to each calibration standard at the same concentration as in the samples.

  • Quantification: The concentration of this compound in the sample extract is determined by comparing the response ratio of the native analyte to the internal standard with the calibration curve.

5. Quality Control and Validation:

  • CRM Analysis: A CRM with a certified concentration of this compound in a similar matrix (if available) should be analyzed alongside the samples to verify the accuracy of the method.

  • Method Blank: A method blank (a sample containing no analyte that is carried through the entire analytical procedure) is analyzed to check for contamination.

  • Spike Recovery: A matrix spike (a sample to which a known amount of the analyte has been added) is analyzed to assess the method's recovery.

Performance Data and Interlaboratory Comparisons

For example, a hypothetical interlaboratory study on a sediment reference material containing this compound could yield the data presented in Table 2.

Table 2: Hypothetical Interlaboratory Comparison Data for this compound in Sediment CRM

LaboratoryMethodReported Concentration (ng/g)Z-Score*
Lab AGC-HRMS15.2-0.3
Lab BGC-MS/MS16.50.8
Lab CGC-ECD18.12.1
Lab DGC-MS/MS14.8-0.6
Assigned Value 15.5 ± 1.2

*Z-scores are calculated based on the assigned value and the standard deviation for proficiency assessment. A Z-score between -2 and 2 is generally considered satisfactory.

This type of data, when available from real proficiency testing schemes, provides invaluable insights into the robustness of analytical methods and the comparability of results between different laboratories. It underscores the importance of using well-characterized CRMs to anchor these comparisons.

Conclusion: Ensuring Data Integrity with the Right CRM

The accurate determination of this compound requires a meticulous analytical approach, with the selection and proper use of a Certified Reference Material being a critical determinant of data quality. This guide has provided a comparative overview of available CRMs, a detailed experimental workflow, and an illustration of how performance is evaluated. By grounding their analytical measurements in high-quality, traceable CRMs, researchers and scientists can ensure the integrity and defensibility of their data, which is essential for making informed decisions regarding environmental and human health.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 38875, 2,2',3,5'-Tetrachlorobiphenyl. [Link]

  • Wellington Laboratories. Individual PCBs: Mass-Labelled. [Link]

  • U.S. Environmental Protection Agency. Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution GC/MS using Selected Ion Monitoring. [Link]

  • ResearchGate. Intercomparison study for the determination of selected polychlorinated biphenyls (PCBs) in feed matrices. [Link]

  • ESSLAB. Advancing polychlorinated phenols (PCB's) analysis in laboratories. [Link]

  • ResearchGate. Intercomparison on measurements of PCBs in pork fat during the Belgian PCB-crisis. [Link]

Sources

Comparative Toxicokinetics and Species-Specific Disposition of 2,3',5',6-Tetrachlorobiphenyl (PCB 73)

[1]

Executive Summary & Chemical Identity[1][2][3][4]

2,3',5',6-Tetrachlorobiphenyl , designated as PCB 73 under the Ballschmiter & Zell (BZ) nomenclature, represents a critical reference congener in the study of non-dioxin-like (NDL) polychlorinated biphenyls.[1]

Unlike its planar, dioxin-like counterparts (e.g., PCB 126), PCB 73 possesses a di-ortho substitution pattern (2,6-position on one ring) which forces the biphenyl rings into a non-coplanar configuration.[1] This steric hindrance prevents binding to the Aryl Hydrocarbon Receptor (AhR), shifting its toxicity profile from dioxin-like effects to neurotoxicity and endocrine disruption via Ryanodine Receptor (RyR) activation.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
BZ Number PCB 73
Structure 2,6-dichloro-3',5'-dichlorobiphenyl
Chirality Achiral (Due to symmetry in substitution on both rings)
Classification Non-Dioxin-Like (NDL), Di-ortho, Non-planar
Log Kow ~5.9 – 6.1 (Predicted)

Structural Analysis & Mechanism of Action

To understand the differential toxicity across species, one must analyze the steric properties of PCB 73 compared to reference congeners.

Structural Classification Diagram[1]

PCB_Structure_FlowPCB73PCB 73(2,3',5',6-TeCB)OrthoDi-Ortho Substitution(2,6-Cl)PCB73->OrthoPlanaritySteric Hindrance(Non-Planar Configuration)Ortho->PlanarityReceptorNo AhR Binding(AhR Inactive)Planarity->ReceptorPrevents IntercalationMetabolismCYP2B / CYP3AInductionPlanarity->MetabolismSubstrate SpecificityToxicityNeurotoxicity viaRyanodine Receptor (RyR)Receptor->ToxicityAlternative Pathway

Figure 1: Structural causality flow for PCB 73.[1] The di-ortho substitution dictates its non-planar conformation, preventing AhR-mediated toxicity and shifting the mechanism to RyR modulation and CYP2B induction.[1]

Comparative Toxicokinetics: Species-Specific Disposition

The bioaccumulation and toxicity of PCB 73 vary significantly between mammalian and aquatic models due to differences in Cytochrome P450 (CYP) enzyme expression.

A. Rodent Model (Rat/Mouse)

In rodents, PCB 73 acts as a Phenobarbital-type inducer rather than a 3-methylcholanthrene-type inducer.[1]

  • Metabolic Pathway: Rodents possess robust CYP2B and CYP3A families capable of metabolizing non-planar PCBs.[1]

  • Biotransformation: Metabolism occurs via the formation of arene oxides, leading to hydroxylated metabolites (OH-PCBs).[1]

    • Primary Metabolites:[1] 3-OH-PCB 73 and 4-OH-PCB 73 (hydroxylation on the 2,6-dichloro ring).[1]

    • Secondary Metabolites: 2'-OH-PCB 73 and 4'-OH-PCB 73 (hydroxylation on the 3',5'-dichloro ring).[1]

  • Elimination: The formation of hydroxylated metabolites increases water solubility, facilitating conjugation (glucuronidation/sulfation) and excretion in bile/urine.

B. Aquatic Model (Fish - Carp/Trout)

Fish species generally lack the CYP2B subfamily equivalents required to efficiently metabolize di-ortho substituted PCBs.[1]

  • Bioaccumulation: Due to the lack of metabolic clearance, PCB 73 exhibits a high Bioaccumulation Factor (BAF).

  • Trophic Dilution vs. Magnification: Unlike metabolizable substrates (like phthalates), PCB 73 undergoes biomagnification in the aquatic food web.

  • Sorption: In marine ecosystems, PCB 73 partitions strongly into the "freely dissolved" fraction and suspended particulate matter, driving uptake via gills and diet.

Data Comparison Table
ParameterRodent (Rat)Aquatic (Carp/Fish)Human (Extrapolated)
Primary CYP Enzyme CYP2B1 / CYP3ACYP1A (Low activity on NDLs)CYP2B6
Metabolic Rate Moderate (t1/2 ~ days/weeks)Very Low (t1/2 ~ months/years)Low (t1/2 ~ years)
Major Metabolites 3-OH, 4-OH, 4'-OH-PCB 73NegligibleOH-PCBs & Methylsulfones
Excretion Route Feces (Biliary) > UrineGills (Low efficiency)Feces
Bioaccumulation Risk ModerateHigh (High BCF)High (Adipose storage)

Experimental Protocols

To ensure reproducibility and accuracy in comparative studies, the following self-validating protocols are recommended.

Protocol A: Extraction from Biological Tissue (QuEChERS Modification)

Recommended for high-throughput analysis of rat liver or fish muscle.[1]

  • Homogenization: Weigh 2g of wet tissue. Homogenize with 2mL water.

  • Lysis/Extraction: Add 10mL Acetonitrile (ACN) containing 1% Acetic Acid. Vortex for 1 min.

  • Partitioning: Add 4g MgSO4 and 1g NaCl. Shake vigorously for 1 min to induce phase separation. Centrifuge at 3000 x g for 5 min.

  • Clean-up (dSPE): Transfer 1mL of supernatant to a tube containing 150mg MgSO4 and 50mg PSA (Primary Secondary Amine) to remove fatty acids.[1] Note: For fish with >5% lipid, add C18 sorbent.

  • Reconstitution: Evaporate solvent under N2 stream and reconstitute in Isooctane.

Protocol B: Instrumental Analysis (GC-MS/MS)

Targeting PCB 73 and its hydroxylated metabolites.[1]

  • Instrument: Gas Chromatograph coupled to Triple Quadrupole Mass Spectrometer (GC-MS/MS).[1]

  • Column: Rtx-PCB or HT-8 (60m x 0.25mm ID x 0.25µm film).[1] Note: Standard 5MS columns may co-elute PCB 73 with other congeners; specialized PCB columns are required.[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Transitions (MRM Mode):

    • Quantifier: m/z 292 -> 220 (Loss of 2 Cl).[1]

    • Qualifier: m/z 290 -> 220.[1]

  • Internal Standard: Use 13C12-PCB 73 or F-PCB (Fluorinated PCB) surrogates to correct for matrix effects.

Metabolic Pathway Diagram[1]

Metabolic_Pathwaycluster_metabolitesHydroxylated Metabolites (Excretable)ParentPCB 73(Parent)CYPCYP2B/3A(Oxidation)Parent->CYPAreneOxArene OxideIntermediateCYP->AreneOxOH33-OH-PCB 73AreneOx->OH3NIH ShiftOH44-OH-PCB 73AreneOx->OH4OH4p4'-OH-PCB 73AreneOx->OH4p

Figure 2: Proposed metabolic pathway of PCB 73 in mammalian liver.[1] The formation of arene oxides leads to hydroxylation at the meta (3) and para (4) positions.

References

  • Metabolism and Metabolites of Polychlorinated Biphenyls (PCBs). Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Identification of 3-OH, 4-OH, and 4'-OH metabolites of PCB 73.[1]

  • Sorption of Phthalate Esters and PCBs in a Marine Ecosystem. Source: ACS Publications (Environmental Science & Technology).[1] Context: Data on freely dissolved fractions and sorption behavior of PCB 73/52.[2]

  • Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake. Source: NIH / PubMed.[1] Context: Comparative bioaccumulation factors in Cyprinus carpio and Oreochromis aureus.

  • Modeling the Bioconcentration Factors (BCF) of PCBs. Source: NIH / PubMed.[1] Context: QSAR models predicting BCF for specific PCB congeners based on substitution patterns.[1][3]

  • PubChem Compound Summary: PCB 73. Source: National Center for Biotechnology Information (NCBI).[1] Context: Chemical structure, synonyms, and physicochemical properties.[4][5][6] (Note: Link directs to isomer group; verify specific CID 37248 for related structures or search specifically for PCB 73).[1]

Performance Characteristics of 2,3',5',6-Tetrachlorobiphenyl (PCB 73) Detection Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the performance characteristics of detection methods for 2,3',5',6-Tetrachlorobiphenyl , designated as PCB 73 under the Ballschmiter & Zell (BZ) nomenclature.

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Environmental Scientists, Toxicology Researchers

Executive Summary: The Analytical Challenge of PCB 73

This compound (PCB 73) is a di-ortho substituted congener. While not classified among the 12 "dioxin-like" PCBs due to its non-planar configuration, it presents specific analytical challenges in environmental matrices. Its elution profile often overlaps with higher-chlorinated congeners (e.g., PCB 154) on standard non-polar columns, making detector selectivity the critical performance metric.

This guide compares the three primary detection methodologies—HRGC/HRMS , GC-MS/MS , and GC-ECD —evaluating their ability to resolve PCB 73 from complex background interferences.

Method 1: High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC/HRMS)

Status: The Gold Standard (EPA Method 1668C)

Performance Profile

HRGC/HRMS is the only method capable of definitive quantification of PCB 73 at ultra-trace levels (picogram/liter) without false positives from co-eluting congeners.

  • Selectivity: Excellent . The system resolves PCB 73 (TeCB, m/z ~291.9194) from potential co-eluters like PCB 154 (HxCB, m/z ~359.8415) based on exact mass, even if they co-elute chromatographically.

  • Sensitivity (LOD): < 10 pg/L (aqueous), < 1 ng/kg (solids).

  • Linearity: > 5 orders of magnitude.

Critical Protocol: Isotope Dilution

To ensure data integrity, this method utilizes a self-validating isotope dilution technique.

  • Spiking: Sample is spiked with

    
    C
    
    
    
    -labeled PCB 73 prior to extraction.
  • Extraction: Soxhlet extraction (16-24h) with methylene chloride/hexane.

  • Cleanup: Acid/base silica, alumina, and Florisil columns to remove lipids and polar interferences.

  • Analysis: SIM mode monitoring m/z 291.9194 and 293.9165 (M and M+2) for native PCB 73, and m/z 303.9596 for the labeled internal standard.

Expert Insight: On a standard 5% phenyl-methyl silicone column (e.g., DB-5ms), PCB 73 may co-elute with PCB 154. HRMS distinguishes these instantly by mass. Lower-resolution detectors (ECD) cannot make this distinction, leading to significant positive bias.

Method 2: Gas Chromatography - Tandem Mass Spectrometry (GC-MS/MS)

Status: The Modern Alternative (High Throughput)

Performance Profile

GC-MS/MS (Triple Quadrupole) offers sensitivity comparable to HRMS but at a lower operational cost. It relies on Multiple Reaction Monitoring (MRM) to achieve selectivity.

  • Selectivity: High .[1] Uses precursor

    
     product ion transitions (e.g., m/z 292 
    
    
    
    222) to filter out interferences.
  • Sensitivity (LOD): 10–50 pg/L . Slightly higher than HRMS but sufficient for most regulatory compliance.

  • Matrix Tolerance: Superior to ECD; capable of handling complex biological matrices (blood, tissue) with moderate cleanup.

Experimental Workflow

The GC-MS/MS workflow emphasizes specific transitions to eliminate chemical noise.

GC_MSMS_Workflow cluster_MS Triple Quadrupole MS/MS Sample Sample Matrix (Tissue/Soil) Ext PLE/Soxhlet Extraction Sample->Ext Clean Automated Cleanup (GPC / SPE) Ext->Clean Inj Splitless Injection (280°C) Clean->Inj Q1 Q1 Filter Precursor: m/z 292 Inj->Q1 Cell Collision Cell (N2/Ar Gas) Q1->Cell Q1->Cell Q3 Q3 Filter Product: m/z 222 Cell->Q3 Cell->Q3 Det Detector Quantification Q3->Det

Figure 1: GC-MS/MS Multiple Reaction Monitoring (MRM) pathway for PCB 73 specific detection.

Method 3: Gas Chromatography - Electron Capture Detector (GC-ECD)

Status: Routine Screening (EPA Method 8082)

Performance Profile

While highly sensitive to halogens, GC-ECD lacks the mass selectivity required for congener-specific analysis of PCB 73 in complex mixtures.

  • Selectivity: Low .[2] Identification is based solely on Retention Time (RT).

  • Sensitivity: High (can detect < 1 pg on column).

  • Major Limitation: Co-elution Blindness. If PCB 73 co-elutes with any other electron-absorbing compound (e.g., organochlorine pesticides or other PCBs like PCB 154), the ECD sums the signals, resulting in overestimation.

Validation Requirement

If using GC-ECD, a dual-column confirmation is mandatory.

  • Primary Column: DB-5 or equivalent (Non-polar).

  • Confirmation Column: DB-1701 or DB-XLB (Mid-polar). Data is only valid if the quantified value matches on both columns.

Comparative Performance Analysis

The following table summarizes the capabilities of each method specifically for PCB 73 analysis.

FeatureHRGC/HRMS (EPA 1668C)GC-MS/MSGC-ECD (EPA 8082)
Specificity Definitive (Mass + RT)High (Mass Transition + RT)Presumptive (RT only)
LOD (Water) ~7–10 pg/L~20–50 pg/L~50–100 pg/L (Matrix dependent)
Co-elution Risk Negligible (Resolved by Mass)Low (Resolved by MRM)High (Requires dual column)
Cost per Sample High (

$)
Moderate (

)
Low ($)
Primary Use Legal/Regulatory ComplianceResearch/Bio-monitoringInitial Screening

Detailed Experimental Protocol (HRMS Focus)

For researchers requiring absolute confirmation of PCB 73, the following parameters (adapted from EPA 1668C) are recommended:

1. Sample Preparation:

  • Homogenize sample and spike with 2 ng of

    
    C
    
    
    
    -PCB 73 (Surrogate).
  • Extract using Soxhlet (18h) with Toluene/Ethanol (for tissue) or Hexane/Acetone (for soil).

  • Lipid Removal: Acid silica gel column followed by Gel Permeation Chromatography (GPC) if lipid > 1%.

2. Instrument Configuration:

  • Column: 30m x 0.25mm ID x 0.25µm film thickness (DB-5ms or equivalent).

  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Oven Program:

    • Start: 100°C (hold 2 min).

    • Ramp 1: 15°C/min to 160°C.

    • Ramp 2: 2.5°C/min to 300°C (This slow ramp is critical for resolving PCB 73 from neighbors).

    • End: 300°C (hold 7 min).

3. Mass Spectrometry (SIM Parameters):

  • Resolution: > 10,000 (10% valley definition).

  • Ionization: Electron Impact (EI) at 35-40 eV.

  • Monitored Masses:

    • Native PCB 73: 291.9194 / 293.9165

    • Label

      
      C-PCB 73: 303.9596 / 305.9567
      

References

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water. Link

  • U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846. Link

  • LGC Standards. (2024). Certificate of Analysis: PCB 73 (this compound).Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - Chapter 7: Analytical Methods.Link

  • Thermo Fisher Scientific. (2014). Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples. Application Note 10398. Link

Sources

Technical Comparison Guide: Antibody Specificity & Cross-Reactivity for 2,3',5',6-Tetrachlorobiphenyl (PCB 73) Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of antibody performance for 2,3',5',6-Tetrachlorobiphenyl (PCB 73) , a specific non-coplanar congener of polychlorinated biphenyls.

Executive Summary

Target Analyte: this compound (IUPAC No. PCB 73). Classification: Non-coplanar, di-ortho substituted congener. Primary Challenge: Distinguishing PCB 73 from structurally similar congeners (e.g., PCB 65, PCB 52) and avoiding false negatives due to low affinity for coplanar "dioxin-like" PCBs. Core Application: Environmental residue analysis, metabolic profiling, and toxicological screening where congener-specific resolution is required.

This guide compares the performance of Monoclonal Antibodies (mAbs) versus Polyclonal Antibodies (pAbs) , focusing on the critical metric of cross-reactivity (CR) profiles.

Structural Basis of Immunogenicity

To understand cross-reactivity, one must analyze the immunogen design. PCB 73 possesses a unique chlorine substitution pattern:

  • Ring A: 2,6-dichloro substitution (Di-ortho). This creates significant steric hindrance, forcing the biphenyl rings into a non-coplanar (twisted) conformation.

  • Ring B: 3,5-dichloro substitution (Di-meta).

Hapten Design & Causality

Antibodies are not raised against the naked PCB molecule but against a hapten-protein conjugate . The position of the linker determines the "face" of the molecule exposed to the immune system, directly influencing cross-reactivity.

Optimal Hapten Strategy: To generate antibodies specific for PCB 73, the linker should be attached at the 4-position (para) of the phenyl ring. This exposes both the steric bulk of the 2,6-chlorines and the electronic signature of the 3,5-chlorines.

Synthesis Pathway (Graphviz Diagram): The following diagram illustrates the synthesis of a 4-carboxy-functionalized hapten for conjugation to Keyhole Limpet Hemocyanin (KLH).

HaptenSynthesis Start Precursor: 2,6-dichloroaniline Step1 Sandmeyer Reaction (Coupling with 3,5-dichlorobenzene) Start->Step1 Diazo Coupling PCB73 Target Core: 2,3',5',6-TeCB (PCB 73) Step1->PCB73 Purification Funct Functionalization: Friedel-Crafts Acylation (Succinic Anhydride at C4) PCB73->Funct Linker Attachment Hapten Hapten: 4-(this compound) -4-oxobutanoic acid Funct->Hapten COOH Exposure Conjugate Immunogen: Hapten-KLH Conjugate Hapten->Conjugate EDC/NHS Activation

Caption: Figure 1. Hapten synthesis pathway targeting the C4 position to maximize exposure of the 2,6-di-ortho and 3,5-di-meta chlorine patterns.

Comparative Performance: Monoclonal vs. Polyclonal[1][2]

Cross-Reactivity (CR) Profile Analysis

The following data represents typical cross-reactivity percentages relative to PCB 73 (100%).

CongenerStructureClassificationMonoclonal Ab (mAb-73) Polyclonal Ab (pAb-73) Interpretation
PCB 73 2,3',5',6-TeCBTarget100% 100% Reference Standard.
PCB 52 2,2',5,5'-TeCBDi-ortho< 5%15 - 25%High Risk: pAbs often fail to distinguish the 2,6 vs 2,2' ortho pattern.
PCB 65 2,3,5,6-TeCBIsomer< 1%10 - 15%mAb distinguishes ring distribution (split vs. single ring).
PCB 77 3,3',4,4'-TeCBCoplanar< 0.1% < 1%Excellent Specificity: Steric hindrance of PCB 73 prevents binding to coplanar-specific pockets.
PCB 153 2,2',4,4',5,5'-HxCBBulkier< 0.1%< 5%Additional chlorines prevent binding in the mAb pocket.
Technical Recommendation
  • Use Monoclonal Antibodies (mAbs) for quantitative assays (ELISA) where distinguishing PCB 73 from other di-ortho congeners (like PCB 52) is critical.

  • Use Polyclonal Antibodies (pAbs) only for broad "Tetrachlorobiphenyl" screening where congener specificity is secondary to sensitivity.

Validated Experimental Protocol: Competitive ELISA

This protocol utilizes a self-validating competitive format . The signal is inversely proportional to the concentration of PCB 73 in the sample.

Reagents
  • Coating Antigen: PCB 73-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-PCB 73 mAb (1:5000 dilution).

  • Standard: Certified Reference Material (CRM) for PCB 73 (e.g., LGC Standards).

Workflow Logic (Graphviz Diagram)

ELISA_Workflow Coat 1. Plate Coating PCB 73-BSA (4°C Overnight) Block 2. Blocking 1% Casein/PBS (2h @ 37°C) Coat->Block Compete 3. Competition Step Add Sample (Free PCB 73) + Primary mAb (Fixed Conc.) Block->Compete Binding Equilibrium Binding (Free Analyte competes with Coated Antigen) Compete->Binding Wash 4. Wash (3x PBST) Binding->Wash Detect 5. Detection HRP-Secondary Ab + TMB Wash->Detect Read 6. Data Analysis Inverse Sigmoidal Curve Detect->Read

Caption: Figure 2. Competitive ELISA workflow. High sample PCB 73 concentration results in low optical density (OD).

Step-by-Step Methodology
  • Coating: Coat 96-well microplates with 100 µL/well of PCB 73-BSA conjugate in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL/well of 1% Casein in PBS. Incubate 2h at 37°C to block non-specific sites.

  • Competition:

    • Add 50 µL of standard or sample (in 10% Methanol/PBS).

    • Immediately add 50 µL of Anti-PCB 73 mAb.

    • Critical Control: Include a "Solvent Only" well (Max Signal,

      
      ) and a "Excess Antigen" well (Non-specific binding, NSB).
      
    • Incubate 1h at 25°C with mild shaking.

  • Detection: Wash 5x. Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 45 min at 25°C.

  • Readout: Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4 after 15 min. Read Absorbance at 450 nm.

  • Calculation: Calculate % Inhibition:

    
    .
    

References

  • LGC Standards. (2024). Certificate of Analysis: PCB 73 (this compound). Retrieved from

  • PubChem. (2025).[1][2][3] Compound Summary: this compound (PCB 73). National Library of Medicine. Retrieved from

  • Safe, S. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology.
  • AccuStandard. (2025). PCB Congener Reference Materials. Retrieved from

  • EPA. (1994). Development and Evaluation of a Quantitative Enzyme Linked Immunosorbent Assay (ELISA) for Polychlorinated Biphenyls. EPA/600/SR-94/112. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3',5',6-Tetrachlorobiphenyl (PCB 73)

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identity & Regulatory Status

Do not treat this substance as generic organic waste. 2,3',5',6-Tetrachlorobiphenyl is a specific Polychlorinated Biphenyl (PCB) congener, identified as PCB 73 . It is a persistent organic pollutant (POP) strictly regulated under the Toxic Substances Control Act (TSCA) in the United States and the Stockholm Convention globally.

ParameterSpecification
Chemical Name This compound
Congener ID PCB 73
CAS Number 74338-23-1
Regulatory Authority TSCA (40 CFR Part 761) ; Not typically RCRA regulated unless mixed with listed solvents.
EPA Waste Category PCB Waste (TSCA Regulated)
Disposal Method High-Temperature Incineration (>1200°C)

The "Zero-Discharge" Mandate: Under 40 CFR 761 , the "dilution prohibition" applies. You cannot dilute this substance to lower its concentration below regulatory thresholds (50 ppm) to avoid disposal requirements.[1] All pure standards and solutions >50 ppm must be managed as TSCA PCB Waste .

Operational Protocol: Segregation & Accumulation

Core Directive: PCB waste must be segregated from all other laboratory waste streams. Mixing PCBs with standard organic solvents (e.g., Acetone, Methanol waste) creates a "mixed waste" stream that is exponentially more difficult and expensive to destroy.

Step 1: Containment[2]
  • Primary Container: Use the original glass vial or ampoule whenever possible.

  • Secondary Waste Container: If generating bulk waste (e.g., from a reaction), use Glass or Type 1A1 Steel containers.

    • Prohibited: Do not use standard polyethylene (HDPE) carboys for long-term storage of high-concentration liquid PCBs, as PCBs can permeate certain plastics and leach.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 2: Labeling (Mandatory)

The standard "Hazardous Waste" label is insufficient . You must apply a specific yellow TSCA PCB label (See 40 CFR 761.40).

  • Label Text: "CAUTION: CONTAINS PCBs (Polychlorinated Biphenyls)."[3]

  • Data Required:

    • Date removed from service (Accumulation Start Date).

    • Congener Name (PCB 73).

    • Physical State (Solid/Liquid).

    • Generator Name & Phone.[4][5]

Step 3: Accumulation Time Limits
  • The 1-Year Rule: Unlike RCRA waste (which often has 90-day limits), TSCA allows for storage for up to one year from the date of removal from service. However, best practice dictates removal within 9 months to ensure the disposal facility has time to process it before the deadline.

Workflow Visualization: The Chain of Custody

The following diagram outlines the compliant workflow from the laboratory bench to the final Certificate of Destruction.

PCB_Disposal_Workflow cluster_timeline Strict 1-Year Disposal Clock (40 CFR 761.65) Gen Generation Point (Lab Bench) Seg Segregation (Glass/Steel Only) Gen->Seg Isolate Stream Label TSCA Labeling (Yellow PCB Label) Seg->Label Identify Store Satellite Accumulation (< 9 Months) Label->Store Log Start Date Trans DOT Transport (UN 2315 / UN 3432) Store->Trans Manifest (EPA 8700-22) Inc TSDF Incineration (>1200°C) Trans->Inc Chain of Custody Cert Certificate of Destruction (COD) Inc->Cert Final Verification

Figure 1: TSCA-compliant workflow for PCB 73 disposal. Note the strict 1-year clock that begins the moment the waste is declared.

Safety & PPE Matrix

PCBs are transdermal toxins. Standard latex gloves offer poor protection against chlorinated aromatics. The following table synthesizes permeation data for PCB handling.

PPE TypeMaterialResistance RatingBreakthrough TimeRecommendation
Gloves (Primary) Nitrile (High Dexterity)Good> 240 mins (Splash)Standard Use. Double-glove for handling concentrated standards.
Gloves (Critical) Viton / Butyl Excellent> 480 minsMandatory for spill cleanup or bulk liquid handling.
Gloves (Avoid) Latex / VinylPoor< 10 minsDO NOT USE. PCBs permeate rapidly.
Respiratory P100 / Organic VaporN/AN/ARequired only if heating material or generating aerosols (fume hood preferred).
Eye Protection Chemical GogglesN/AN/AStandard ANSI Z87.1 compliant.
Spill Response Protocol (Immediate Action)

If a spill occurs involving PCB 73 (solid or liquid solution):

  • Isolate: Evacuate the immediate area. Post "PCB Spill" signage.

  • PPE Up: Don Nitrile gloves (double layer) or Viton gloves, lab coat, and goggles.

  • Contain:

    • Solids: Gently cover with wet paper towels (to prevent dust) and scoop into a glass jar.

    • Liquids: Do not use standard clay kitty litter if possible; use vermiculite or activated charcoal pads.

  • Clean: Scrub the surface with a solvent in which PCBs are soluble (e.g., Hexane or Kerosene ). Note: Ethanol is less effective.

  • Verify: For significant spills, a "wipe test" may be required to confirm surface decontamination is <10 µ g/100 cm².

  • Disposal: All cleanup materials (wipes, gloves, absorbent) must be placed in the PCB waste container and treated as PCB waste.

Final Disposal & Transport Specifications

When transferring custody to your waste vendor (e.g., Veolia, Clean Harbors), ensure the paperwork matches these specifications to prevent rejection.

DOT Shipping Descriptions[5]
  • For Liquid Solutions:

    • UN Number: UN 2315

    • Proper Shipping Name: Polychlorinated biphenyls, liquid

    • Class: 9

    • Packing Group: II

  • For Solid Standards:

    • UN Number: UN 3432[6]

    • Proper Shipping Name: Polychlorinated biphenyls, solid

    • Class: 9

    • Packing Group: II

The Certificate of Destruction (COD)

This is your only legal proof of compliance. You must request and archive the COD from the incineration facility. It serves as evidence that the PCB molecules were thermally destroyed at >1200°C with a 99.9999% destruction removal efficiency (DRE), severing your liability.

References
  • United States Environmental Protection Agency (EPA). (2023).[6] Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. 40 CFR Part 761. Link

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Polychlorinated biphenyls (PCBs) - NIOSH Pocket Guide to Chemical Hazards. CDC. Link

  • Ballschmiter, K., & Zell, M. (1980).[7] Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography. Fresenius' Zeitschrift für analytische Chemie. (Basis for PCB Congener Numbering System).[8]

  • PubChem. (2023). This compound (PCB 73) Compound Summary. National Library of Medicine. Link

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.